Atroplex
Description
Overview of Atriplex Genus within the Chenopodiaceae Family
The genus Atriplex, commonly known as saltbush or orache, encompasses approximately 250 species of herbs, subshrubs, and shrubs. wikipedia.org Historically placed within the Chenopodiaceae family, it now belongs to the subfamily Chenopodioideae in the Amaranthaceae family under modern phylogenetic systems. wikipedia.orgwikipedia.org These plants are characterized by their often silvery, scurfy, or mealy surface, a result of collapsed bladder-like hairs. wikipedia.org The leaves are typically alternate, and the flowers are unisexual, with many species being monoecious. wikipedia.orgnsw.gov.au
Atriplex species are globally distributed, thriving in environments from subtropical to temperate and subarctic regions, with significant diversity in Australia, North America, South America, and Eurasia. wikipedia.orgefloras.org A hallmark of the genus is its halophytic nature; many species are adapted to grow in dry, saline soils, a trait linked to their ability to retain salt in their leaves. wikipedia.org This adaptation makes them crucial for the revegetation of marginal lands. mdpi.com Certain species, like Atriplex hortensis (garden orache), have been utilized as leafy vegetables for centuries. nih.gov
Historical Context of Chemical Investigations in Atriplex Species
The scientific investigation into the chemical constituents of the Atriplex genus has evolved over time, reflecting advancements in analytical chemistry. Early studies focused on the general nutritional value of these plants, particularly as fodder for livestock, noting their high salt content. nih.gov Phytochemical screenings in the latter half of the 20th century began to reveal the presence of major classes of secondary metabolites. nih.gov These initial screenings detected the presence of alkaloids, saponins (B1172615), coumarins, and flavonoids in various species. nih.gov For instance, alkaloids were identified in A. littoralis and A. nitens. nih.gov
As analytical techniques became more sophisticated, such as the use of Gas Chromatography-Mass Spectrometry (GC-MS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, researchers have been able to isolate and elucidate the structures of specific compounds. nih.govnih.gov This has led to the identification of a vast array of molecules, moving from broad class detection to the specific characterization of individual flavonol glycosides, triterpenoid (B12794562) saponins, and phytoecdysteroids. nih.govnih.govresearchgate.net Recent research continues to uncover new compounds, with some being isolated from the genus for the first time, highlighting that even well-studied species may still hold unexplored chemical diversity. nih.govnih.gov
Scope of Phytochemical Diversity and Research Potential within Atriplex
The Atriplex genus is a rich reservoir of phytochemicals with a wide range of structural diversity. wum.edu.pkresearchgate.net The pharmacological potential of these compounds is significant, with studies reporting antioxidant, antibacterial, antidiabetic, and anti-inflammatory properties associated with extracts from various species. wum.edu.pknih.gov The primary classes of compounds identified include flavonoids, phenolic acids, triterpenes, steroids, phytoecdysteroids, and saponins. nih.govmdpi.com
Flavonoids are among the most studied metabolites in Atriplex. nih.gov Common flavonols like kaempferol (B1673270) and quercetin (B1663063) and their glycosides are frequently reported. nih.govresearchgate.net More unique compounds, such as sulphated flavonoids and patuletin (B190373) glycosides, have also been identified. nih.govresearchgate.net For example, a recent investigation of Atriplex leucoclada led to the first-time isolation of luteolin (B72000) from the genus. nih.gov
Phenolic acids , while common in the Amaranthaceae family, have been documented in a growing number of Atriplex species, including A. halimus, A. lindleyi, and A. semibaccata. nih.govresearchgate.net
Triterpenes and Steroids are also prevalent. Compounds such as β-sitosterol, stigmasterol, oleanolic acid, and ursolic acid have been isolated from species like A. stocksii. wum.edu.pk The analysis of A. leucoclada revealed that terpenoids, fatty acids, and steroids were major components of its hexane (B92381) extract. nih.gov
Phytoecdysteroids , notably 20-hydroxyecdysone (B1671079), are another significant class of compounds found in this genus. nih.govwum.edu.pk
The vast and varied chemical composition of the Atriplex genus underscores its immense research potential. Many species remain phytochemically unexplored, and the identified bioactive compounds present promising candidates for further pharmacological investigation. researchgate.netnih.gov
Data Tables
Table 1: Selected Phytochemicals from Atriplex Species
This table provides a snapshot of the diverse compounds found across various species within the genus.
| Species | Compound Class | Specific Compound(s) | Reference |
| Atriplex leucoclada | Phytoecdysteroid | 20-hydroxyecdysone | nih.gov |
| Flavonoid | Luteolin, Isorhamnetin 3-O-β-galactopyranoside | nih.gov | |
| Sterol | β-sitosterol, Stigmasterol | nih.gov | |
| Atriplex canescens | Phytoecdysteroid | 20-hydroxyecdysone | wum.edu.pk |
| Alkaloid | Betaine (B1666868), Choline (B1196258) | researchgate.net | |
| Phenolic Acid | Isovanillic acid | researchgate.net | |
| Atriplex farinosa | Flavonoid | Scopoletin, Scopolin, Naringenin | wum.edu.pk |
| Atriplex halimus | Flavonoid | Myricetin glycosides, Quercetin glycosides | researchgate.net |
| Phenolic Acid | Gallic acid, Caffeic acid | mdpi.com | |
| Atriplex semibaccata | Coumarin (B35378) | Scopoletin, Umbelliferone | nih.gov |
| Triterpenoid Saponin | Hederagenin glycosides | nih.gov | |
| Phenol | 2-methoxy-4-vinylphenol | mdpi.com | |
| Atriplex sagittata | Phenolic Acid | 4-hydroxybenzoic acid, Salicylic (B10762653) acid | mdpi.com |
| Flavonoid | Kaempferol-3-rutinoside, Narcissoside | mdpi.com | |
| Triterpene Saponin | Hederagenin-based saponins | nih.gov | |
| Atriplex stocksii | Triterpenoid | Ursolic acid, Oleanolic acid, β-amyrin | wum.edu.pk |
| Sterol | β-sitosterol, Stigmasterol | wum.edu.pk |
Structure
2D Structure
Properties
CAS No. |
76847-54-6 |
|---|---|
Molecular Formula |
C62H50Cl2MgN6O18 |
Molecular Weight |
1262.3 g/mol |
IUPAC Name |
magnesium;2-(4-chlorophenoxy)-2-methylpropanoate;[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C42H30N6O12.2C10H11ClO3.Mg/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27;2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h1-24,31-36H;2*3-6H,1-2H3,(H,12,13);/q;;;+2/p-2 |
InChI Key |
AGULDSVRMCKKIE-UHFFFAOYSA-L |
SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.[Mg+2] |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.[Mg+2] |
Synonyms |
Atroplex magnesium chlorphenoxyisobutyrate - mesoinositol hexanicotinate magnesium chlorphenoxyisobutyrate, mesoinositol hexanicotinate drug combination |
Origin of Product |
United States |
Classification and Characterization of Bioactive Compounds from Atriplex Species
Major Classes of Secondary Metabolites
Atriplex species synthesize a wide array of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the plant. These metabolites play a crucial role in the plant's interaction with its environment. The primary classes of these compounds found in Atriplex include phenolic compounds and flavonoids, alkaloids, and saponins (B1172615) and triterpenoids. mdpi.comresearchgate.net
Phenolic Compounds and Flavonoids
Phenolic compounds are a large and diverse group of molecules characterized by the presence of at least one aromatic ring with one or more hydroxyl groups. In Atriplex species, these compounds are abundant and include flavonoids and various phenolic acids. nih.govnih.gov Phytochemical screenings have consistently identified the presence of phenolics and flavonoids in various Atriplex species, such as A. stocksii and A. halimus. wum.edu.pkuniv.kiev.uanih.gov
Flavonoids are a significant subclass of phenolic compounds widely distributed in the plant kingdom, and Atriplex species are no exception. neu.edu.tr These compounds are often found as glycosides, where a sugar molecule is attached to the flavonoid aglycone. neu.edu.trmdpi.com Chromatographic investigations of Atriplex halimus have confirmed the presence of flavonol, flavanone, and flavone (B191248) glycosides. scispace.com
Studies on various Atriplex species have led to the isolation and identification of numerous flavonoid glycosides. For instance, A. littoralis has yielded a new acetylated flavonol glycoside, patuletin-3-o-[5'''-o-feruloyl-ß-D-apiofuransyl (1'''->2'')-ß-D-glucopyranoside], alongside the known patuletin-3-o-ß-D-glucopyranoside. scispace.com From A. lentiformis, two novel flavonoids, quercetin-6,4'-dimethoxy-3-rhamnofructosyl and quercetin-4'-dimethoxy-7-rhamnofructosyl, have been isolated. scispace.com
Atriplex sagittata has been found to contain a variety of flavonoid glycosides, with the highest concentrations typically in the flowers and leaves. nih.govmdpi.com Identified compounds include isoquercetin, astragalin, and kaempferol-3-glucoside-7-rhamnoside. nih.govmdpi.com Notably, this species also contains kaempferol-3-rutinoside and the rare narcissoside. mdpi.comresearchgate.net The presence of kaempferol (B1673270) derivatives has been noted in several Atriplex species. nih.govresearchgate.net For example, kaempferol 3-O-glucoside has been isolated from A. semibacata. nih.govnih.govresearchgate.net
Further research on A. centralasiatica seeds led to the identification of isorhamnetin, tricin, and quercetin-7-O-alpha-L-rhamnoside. scispace.com In A. hortensis, sulphated flavonoids such as quercetin (B1663063) 3-O-sulphate-7-O-α-arabinopyranoside and kaempferol 3-O-sulphate-7-O-α-arabinopyranoside have been isolated from the leaves. researchgate.net Additionally, A. hortensis var. rubra has been shown to contain quercetin-O-malonyl glucoside and kaempferol-O-malonyl glucoside. vjst.vn
The structural diversity of these compounds is vast, with flavonols always having a substituent at the 3-position, while flavanones lack a double bond between carbons 2 and 3 in the C-ring. neu.edu.trnih.gov
Table 1: Selected Flavonoid Glycosides Identified in Atriplex Species
| Compound Name | Flavonoid Class | Atriplex Species | Reference |
| Patuletin-3-o-[5'''-o-feruloyl-ß-D-apiofuransyl (1'''->2'')-ß-D-glucopyranoside] | Flavonol Glycoside | A. littoralis | scispace.com |
| Patuletin-3-o-ß-D-glucopyranoside | Flavonol Glycoside | A. littoralis | scispace.com |
| Quercetin-6,4'-dimethoxy-3-rhamnofructosyl | Flavonol Glycoside | A. lentiformis | scispace.com |
| Quercetin-4'-dimethoxy-7-rhamnofructosyl | Flavonol Glycoside | A. lentiformis | scispace.com |
| Isoquercetin | Flavonol Glycoside | A. sagittata | nih.govmdpi.com |
| Astragalin | Flavonol Glycoside | A. sagittata | nih.govmdpi.com |
| Kaempferol-3-glucoside-7-rhamnoside | Flavonol Glycoside | A. sagittata | nih.govmdpi.comresearchgate.net |
| Kaempferol-3-O-rutinoside | Flavonol Glycoside | A. sagittata | mdpi.comresearchgate.net |
| Narcissoside | Flavonol Glycoside | A. sagittata | mdpi.comresearchgate.net |
| Kaempferol 3-O-glucoside | Flavonol Glycoside | A. semibacata | nih.govnih.govresearchgate.net |
| Acacetin | Flavone | A. semibacata | nih.govnih.govresearchgate.net |
| Isorhamnetin | Flavonol | A. centralasiatica | scispace.com |
| Tricin | Flavone | A. centralasiatica | scispace.com |
| Quercetin-7-O-alpha-L-rhamnoside | Flavonol Glycoside | A. centralasiatica | scispace.com |
| Rutin (B1680289) | Flavonol Glycoside | A. mollis, A. halimus | univ.kiev.uauniroma1.itum.edu.mtdntb.gov.ua |
| Naringenin | Flavanone | A. mollis | uniroma1.itdntb.gov.ua |
| Quercetin 3-O-sulphate-7-O-α-arabinopyranoside | Sulphated Flavonoid | A. hortensis | researchgate.net |
| Kaempferol 3-O-sulphate-7-O-α-arabinopyranoside | Sulphated Flavonoid | A. hortensis | researchgate.net |
| Quercetin-O-malonyl glucoside | Flavonol Glycoside | A. hortensis var. rubra | vjst.vn |
| Kaempferol-O-malonyl glucoside | Flavonol Glycoside | A. hortensis var. rubra | vjst.vn |
| Catechin (B1668976) | Flavan-3-ol | A. mollis, A. halimus | univ.kiev.uauniroma1.itdntb.gov.ua |
| Epicatechin | Flavan-3-ol | A. mollis, A. halimus | univ.kiev.uauniroma1.it |
Phenolic acids are another significant group of phenolic compounds found in Atriplex species. nih.govmdpi.com These compounds have been identified and quantified in various species, with their presence and concentration often depending on the plant part, habitat, and extraction method. nih.govmdpi.com
Studies of Atriplex halimus have revealed the presence of several phenolic acids, including gallic acid, chlorogenic acid, cinnamic acid, ferulic acid, and salicylic (B10762653) acid. scispace.com The presence of p-coumaric acid was found to be habitat-dependent in this species. scispace.com In another analysis of A. halimus, gallic acid was the most abundant phenolic acid, followed by syringic acid and trans-ferulic acid. nih.gov Further investigation of A. halimus identified gallic acid, protocatechuic acid, and a significant amount of p-coumaric acid. univ.kiev.ua
Atriplex mollis has been shown to contain a range of phenolic acids, including gallic acid, vanillic acid, syringic acid, p-coumaric acid, sinapinic acid, and t-ferulic acid. mdpi.comuniroma1.itdntb.gov.ua Microwave-assisted extraction of A. mollis proved effective in recovering many of these compounds. uniroma1.itdntb.gov.uaamazonaws.com
In Atriplex sagittata, ferulic acid was found exclusively in the leaves and flowers, while p-hydroxybenzoic and salicylic acids were present in all plant parts. mdpi.com This study also marked the first report of gentisic acid in the genus Atriplex, although it was below the limit of quantification. mdpi.com Interestingly, gallic acid was not detected in the samples of A. sagittata analyzed in this particular study. mdpi.com
Research on Atriplex hortensis has led to the determination of vanillic acid, syringic acid, and ferulic acid. researchgate.net Furthermore, seeds of Atriplex triangularis were found to contain gentisic, salicylic, syringic, chlorogenic, and caffeic acids. uchicago.educapes.gov.br Atriplex semibacata has been reported to contain p-coumaric acid. nih.govnih.gov
Table 2: Phenolic Acids Identified in Various Atriplex Species
| Phenolic Acid | Atriplex Species | Reference |
| Gallic acid | A. halimus, A. mollis | mdpi.comnih.govuniv.kiev.uascispace.comuniroma1.itum.edu.mtdntb.gov.ua |
| Vanillic acid | A. mollis, A. hortensis, A. halimus | researchgate.netuniroma1.itresearchgate.netresearchgate.net |
| Syringic acid | A. sagittata, A. hortensis, A. triangularis, A. halimus | nih.govmdpi.comresearchgate.netuchicago.educapes.gov.br |
| Ferulic acid | A. halimus, A. sagittata, A. mollis, A. hortensis | mdpi.comscispace.commdpi.comuniroma1.itum.edu.mtdntb.gov.uaresearchgate.net |
| p-Coumaric acid | A. halimus, A. semibacata, A. mollis | researchgate.netuniv.kiev.uascispace.comnih.govnih.govuniroma1.itresearchgate.net |
| Chlorogenic acid | A. halimus, A. triangularis, A. mollis | scispace.comdntb.gov.uauchicago.educapes.gov.br |
| Salicylic acid | A. halimus, A. sagittata, A. triangularis | scispace.commdpi.comuchicago.educapes.gov.br |
| Protocatechuic acid | A. halimus, A. semibacata | univ.kiev.uanih.gov |
| Caffeic acid | A. semibacata, A. triangularis, A. halimus | nih.govnih.govuchicago.educapes.gov.br |
| Sinapinic acid | A. mollis | uniroma1.itdntb.gov.ua |
| Gentisic acid | A. sagittata, A. triangularis | mdpi.comuchicago.educapes.gov.br |
Betacyanins are nitrogen-containing pigments responsible for the red-violet colors in plants of the order Caryophyllales, which includes the Amaranthaceae family (to which Atriplex belongs). While flavonoids are common pigments, some species within this order utilize betalains (B12646263) (which include betacyanins and yellow betaxanthins) instead.
Research on Atriplex hortensis var. rubra, a red-leafed variety, has confirmed the presence of betacyanins. vjst.vn Specifically, studies have led to the isolation and identification of celosianin II from this plant. vjst.vn The analysis of Atriplex leaves has also involved the profiling of betalains, indicating their presence as significant bioactive compounds in certain species. researchgate.net
Phenolic Acids (e.g., Gallic, Vanillic, Syringic, Ferulic, p-Coumaric)
Alkaloids
Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Phytochemical screenings have confirmed the presence of alkaloids in various Atriplex species, including A. halimus, A. stocksii, and A. semibacata. researchgate.netwum.edu.pkuniv.kiev.uascispace.comacademie-sciences.frimist.ma Chromatographic analysis of A. halimus revealed the presence of two to three distinct alkaloids depending on the habitat. scispace.com While specific alkaloid structures from Atriplex are not as extensively documented in the provided context as other compound classes, their presence is a recurring finding in phytochemical investigations of the genus. mdpi.comresearchgate.netwum.edu.pkuniv.kiev.uascispace.comnih.govresearchgate.netacademie-sciences.frimist.ma
Saponins and Triterpenoids
Saponins are a class of chemical compounds that are glycosides of a triterpene or steroid aglycone. Triterpenoids are a large and diverse class of organic molecules, derived from a 30-carbon precursor. Atriplex species are known to contain both saponins and triterpenoids. mdpi.comresearchgate.netwum.edu.pkmdpi.comnih.govresearchgate.netacademie-sciences.frresearchgate.netresearchgate.net
Phytochemical studies of Atriplex semibacata have identified the triterpenoids α-amyrin and β-amyrin. nih.govnih.govresearchgate.net This species is also a known source of triterpenoid (B12794562) saponins. nih.govresearchgate.netresearchgate.net Four new triterpenoid saponins were isolated from A. semibacata, with their structures elucidated through NMR spectroscopy. researchgate.net
From Atriplex sagittata, two triterpene saponins have been isolated and identified as oleanolic acid-3-O-β-D-glucuronopyranoside (calenduloside E) and 3-O-β-D-glucuronopyranosyl oleanolic acid 28-O-β-D-glucopyranosyl ester (chikusetsusaponin IVa). mdpi.com Calenduloside E has also been reported in A. nummularia. mdpi.commdpi.com Chikusetsusaponin IVa had not been previously found in the Atriplex genus prior to this study. mdpi.com
Atriplex stocksii has been found to contain the triterpenoids ursolic acid, oleanolic acid, and β-amyrin. wum.edu.pkresearchgate.net A new pentacyclic triterpenoid, atriplexinol, was also isolated from this species. researchgate.net
Furthermore, research on Atriplex glauca var. ifiniensis led to the isolation of three new saikosaponins, designated as glaucasides A, B, and C, along with a known saikosaponin. nih.gov
Table 3: Triterpenoids and Saponins Identified in Atriplex Species
| Compound Name | Class | Atriplex Species | Reference |
| α-Amyrin | Triterpenoid | A. semibacata | nih.govnih.govresearchgate.net |
| β-Amyrin | Triterpenoid | A. semibacata, A. stocksii | wum.edu.pknih.govnih.govresearchgate.netresearchgate.net |
| Oleanolic acid-3-O-β-D-glucuronopyranoside (Calenduloside E) | Triterpene Saponin | A. sagittata, A. nummularia | mdpi.commdpi.com |
| 3-O-β-D-glucuronopyranosyl oleanolic acid 28-O-β-D-glucopyranosyl ester (Chikusetsusaponin IVa) | Triterpene Saponin | A. sagittata | mdpi.commdpi.comresearchgate.net |
| Ursolic acid | Triterpenoid | A. stocksii | wum.edu.pkresearchgate.net |
| Oleanolic acid | Triterpenoid | A. stocksii | wum.edu.pkresearchgate.net |
| Atriplexinol | Triterpenoid | A. stocksii | researchgate.net |
| Glaucaside A | Saikosaponin | A. glauca var. ifiniensis | nih.gov |
| Glaucaside B | Saikosaponin | A. glauca var. ifiniensis | nih.gov |
| Glaucaside C | Saikosaponin | A. glauca var. ifiniensis | nih.gov |
Ecdysteroids (e.g., 20-Hydroxyecdysone)
Ecdysteroids are a class of steroid hormones found in arthropods, where they regulate processes like molting and reproduction. nih.gov Interestingly, these compounds are also produced by various plants, including certain Atriplex species, where they are known as phytoecdysteroids. nih.govbue.edu.eg It is believed that in plants, they may act as a defense mechanism against invertebrate predators. nih.gov
The most common and widely studied phytoecdysteroid is 20-hydroxyecdysone (B1671079) (also known as ecdysterone). nih.gov Research has confirmed the presence of 20-hydroxyecdysone in several Atriplex species. For instance, a methanol (B129727) extract of the seeds of Atriplex nummularia was found to contain 20-hydroxyecdysone and another phytoecdysteroid, polypodine B. nih.gov Similarly, Thin-Layer Chromatography (TLC) screening of Atriplex lindleyi subsp. inflata and Atriplex leucoclada grown in Egypt revealed the presence of 20-hydroxyecdysone. bue.edu.eg Quantitative analysis using an Enzyme Immunoassay (EIA) determined the concentration of 20-hydroxyecdysone to be 9.15 µg/g and 7.3 µg/g of dried aerial parts in these two species, respectively. bue.edu.eg
Phytochemical investigations of Atriplex portulacoides have also led to the isolation of 20-hydroxyecdysone. researchgate.net Furthermore, a study on Atriplex halimus identified an ecdysteroid among other compounds from its aerial parts. nih.gov The structural identification of 20-hydroxyecdysone isolated from Atriplex species is typically achieved through spectroscopic methods. For example, the mass spectrum of 20-hydroxyecdysone shows a molecular ion peak corresponding to its molecular formula, C27H44O7. bue.edu.egmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy provides further detailed structural information, such as the characteristic signals for its methyl groups and olefinic proton. bue.edu.egmdpi.com
Table 1: Ecdysteroids Identified in Atriplex Species
| Compound | Species | Plant Part | Reference |
|---|---|---|---|
| 20-Hydroxyecdysone | Atriplex nummularia | Seeds | nih.gov |
| Polypodine B | Atriplex nummularia | Seeds | nih.gov |
| 20-Hydroxyecdysone | Atriplex lindleyi subsp. inflata | Aerial Parts | bue.edu.eg |
| 20-Hydroxyecdysone | Atriplex leucoclada | Aerial Parts | bue.edu.eg |
| 20-Hydroxyecdysone | Atriplex portulacoides | Not specified | researchgate.net |
| Ecdysteroid | Atriplex halimus | Aerial Parts | nih.gov |
Fatty Acids and Lipids (e.g., Hydroxylated Octadecenoic Acids)
The lipid composition of Atriplex species is influenced by environmental factors such as temperature. For example, Atriplex lentiformis plants grown at higher temperatures (43°C day/30°C night) exhibited more saturated leaf lipids compared to those grown at lower temperatures (23°C/18°C). nih.gov A key change observed was a decrease in linolenic acid (18:3) and an increase in more saturated fatty acids at higher temperatures. nih.gov
Hydroxylated fatty acids, which are oxylipins, are also present in plants. caymanchem.comgerli.com These compounds, such as 9-hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE), are formed from the oxidation of linoleic acid. nih.gov While specific studies on hydroxylated octadecenoic acids in Atriplex are not extensively detailed in the provided context, the general occurrence of their precursor, linoleic acid, and the impact of environmental conditions on fatty acid profiles in Atriplex suggest their likely presence. nih.gov
The leaves of Atriplex portulacoides contain long-chain lipids, with notable components being 1-octacosanol, 1-hexacosanol, and 1-triacontanol. mdpi.com The roots of this species are rich in sterols and triterpenoids, with hop-17(21)-en-3-one being a major constituent. mdpi.com
Table 2: Fatty Acids and Lipids in Atriplex Species
| Compound/Class | Species | Plant Part | Key Finding | Reference |
|---|---|---|---|---|
| Saturated Fatty Acids | Atriplex lentiformis | Leaf | Increased at higher growth temperatures. | nih.gov |
| Linolenic Acid (18:3) | Atriplex lentiformis | Leaf | Decreased at higher growth temperatures. | nih.gov |
| Long-chain lipids | Atriplex portulacoides | Leaves | Includes 1-octacosanol, 1-hexacosanol, and 1-triacontanol. | mdpi.com |
| Sterols/Triterpenoids | Atriplex portulacoides | Roots | High content, with hop-17(21)-en-3-one being prominent. | mdpi.com |
Volatile Organic Compounds and Essential Oils
Essential oils from Atriplex species are complex mixtures of volatile organic compounds (VOCs). The chemical composition of these oils can vary depending on the species and environmental conditions. brazilianjournals.com.br
Gas chromatography-mass spectrometry (GC-MS) analysis of the essential oil from Atriplex halimus identified 99 volatile compounds. brazilianjournals.com.brbrazilianjournals.com.br The major constituents were E-anethole (13.9%), phytone (9.5%), carvone (B1668592) (6.0%), carvacrol (B1668589) (4.2%), and geranylacetone (B162166) (3.0%). brazilianjournals.com.br Another study on A. halimus essential oil reported viridiflorol (B1683568) (40.23%) and phytol (B49457) (18.24%) as the predominant compounds. srce.hr
In Atriplex cana, GC-MS analysis identified nineteen compounds, accounting for 82.3% of the total oil. The most abundant of these were dibutyl phthalate (B1215562) (21.79%), eucalyptol (B1671775) (20.14%), and myrtenyl acetate (B1210297) (15.56%). researchgate.net These VOCs released by A. cana have been shown to inhibit the seedling growth of other plants. researchgate.netresearchgate.net
Table 3: Major Volatile Organic Compounds in Atriplex Essential Oils
| Compound | Species | Percentage | Reference |
|---|---|---|---|
| E-anethole | Atriplex halimus | 13.9% | brazilianjournals.com.br |
| Phytone | Atriplex halimus | 9.5% | brazilianjournals.com.br |
| Carvone | Atriplex halimus | 6.0% | brazilianjournals.com.br |
| Viridiflorol | Atriplex halimus | 40.23% | srce.hr |
| Phytol | Atriplex halimus | 18.24% | srce.hr |
| Dibutyl phthalate | Atriplex cana | 21.79% | researchgate.net |
| Eucalyptol | Atriplex cana | 20.14% | researchgate.net |
| Myrtenyl acetate | Atriplex cana | 15.56% | researchgate.net |
Nitrogenous Compounds (e.g., Betaine (B1666868), Choline (B1196258), Acetylcholine, Proline)
Atriplex species, particularly halophytes (salt-tolerant plants), are known to accumulate various nitrogenous compounds that act as compatible solutes or osmolytes. These compounds help the plant to cope with osmotic stress caused by saline environments. mdpi.comnih.gov
Glycine (B1666218) betaine (commonly referred to as betaine) and proline are dominant organic osmolytes in the Chenopodiaceae family, to which Atriplex belongs. mdpi.com In Atriplex portulacoides, the betaine concentration can be significant, with one study reporting up to 27.9 mg/g dry weight in plants from a natural saline environment. mdpi.com The biosynthesis of betaine involves the precursor choline. annualreviews.org In some cases, it is suggested that A. portulacoides may convert nitrates into organic osmolytes like betaine. mdpi.com
The accumulation of these compounds is a key adaptation mechanism. Under salt stress, plants like Atriplex increase the biosynthesis of these charged metabolites to maintain cellular function. nih.govmdpi.com Other nitrogenous compounds found in plants include acetylcholine, though its role as a compatible osmolyte in Atriplex is less defined compared to betaine and proline. annualreviews.org
Table 4: Nitrogenous Compounds in Atriplex Species
| Compound | Species | Function | Key Finding | Reference |
|---|---|---|---|---|
| Glycine Betaine | Atriplex spp. (Chenopodiaceae) | Osmolyte | Accumulates to high levels, especially under salt stress. | mdpi.comscience.gov |
| Proline | Atriplex spp. (Chenopodiaceae) | Osmolyte | Dominant organic osmolyte along with betaine. | mdpi.comnih.gov |
| Choline | Atriplex spp. | Precursor to Betaine | Part of the betaine biosynthesis pathway. | annualreviews.org |
Ribosome-Inactivating Proteins (RIPs)
Ribosome-inactivating proteins (RIPs) are enzymes that damage ribosomes, thereby inhibiting protein synthesis. mdpi.com These proteins are found in various plants and are classified into two main types. researchgate.net
Recent research has led to the isolation and characterization of four novel type 1 RIPs from the seeds of Atriplex hortensis L. var. rubra (red mountain spinach). mdpi.comnih.gov These have been named hortensins 1, 2, 4, and 5. mdpi.com These proteins have been shown to possess N-β-glycosylase activity, which is characteristic of RIPs, enabling them to damage ribosomes. mdpi.com
The hortensins vary in molecular weight, ranging from approximately 28.5 kDa to 30 kDa. mdpi.comnih.gov Hortensins 2 and 4 are glycosylated, while 1 and 5 are not. mdpi.com Further structural characterization of hortensin (B43526) 4 revealed it consists of 254 amino acid residues. nih.gov
**Table 5: Ribosome-Inactivating Proteins (Hortensins) from *Atriplex hortensis***
| Protein | Molecular Weight (approx.) | Glycosylation | Reference |
|---|---|---|---|
| Hortensin 1 | ~29.5 kDa | No | mdpi.comnih.gov |
| Hortensin 2 | ~29 kDa | Yes | mdpi.comnih.gov |
| Hortensin 4 | ~28.5 kDa | Yes | mdpi.comnih.gov |
| Hortensin 5 | ~30 kDa | No | mdpi.comnih.gov |
Methodologies for Structural Elucidation of Atriplex Metabolites
The identification and structural elucidation of the diverse metabolites in Atriplex species rely on a combination of advanced analytical techniques. The process involves using chromatographic and spectral data to determine the chemical structure of a compound of interest. criver.com
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a primary tool. criver.com Techniques like GC-MS are routinely used to identify volatile compounds in essential oils. brazilianjournals.com.brresearchgate.net For non-volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are employed for their sensitivity and precision, allowing for the detection of low-concentration analytes in complex biological samples. criver.com For example, the molecular formula of 20-hydroxyecdysone (C27H44O7) was confirmed using ESI-MS. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful method for absolute structure determination. criver.comhyphadiscovery.com One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as HSQC and HMBC, provide detailed information about the connectivity of atoms within a molecule. nih.govresearchgate.net The structures of ecdysteroids and flavonoid glycosides from Atriplex have been elucidated using these techniques. bue.edu.egnih.govmdpi.com
Biosynthetic Pathways and Metabolic Regulation in Atriplex Species
Pathways of Phenolic Compound Biosynthesis
Phenolic compounds in plants, including those in Atriplex, are synthesized through two primary metabolic routes: the shikimate pathway and the acetate-malonate pathway. mdpi.comutu.fi The shikimate pathway is the principal route for producing most phenolic compounds. It begins with precursors from primary metabolism—phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway)—and leads to the synthesis of aromatic amino acids, notably L-phenylalanine. mdpi.comfrontiersin.org
A crucial enzymatic step is the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) , which produces trans-cinnamic acid. mdpi.com This molecule is the gateway to the phenylpropanoid pathway, which generates a variety of phenolic classes, including flavonoids, phenolic acids, and tannins, all of which have been identified in Atriplex species. frontiersin.orgijpras.commdpi.com For instance, studies on Atriplex nummularia have revealed significant levels of total phenols, flavonoids, and condensed tannins. ijpras.com The biosynthesis of these compounds can be influenced by environmental factors; for example, salinity has been shown to modulate the content of phenolic compounds in halophytes. mdpi.com
Table 1: Phenolic Compound Content in Leaves of Atriplex Species
| Species | Compound Class | Content (mg/g Dry/Extract Weight) | Reference |
| Atriplex nummularia | Total Phenols | 144.4 mg GAE/g Extract | ijpras.com |
| Atriplex nummularia | Flavonoids | 81.0 mg QE/g Extract | ijpras.com |
| Atriplex canescens | Total Phenols | 9.34 mg GAE/g Dry Weight (Aqueous Extract) | ijpras.com |
| Atriplex canescens | Flavonoids | 2.09 mg QE/g Dry Weight (Aqueous Extract) | ijpras.com |
| Atriplex canescens | Condensed Tannins | 1.5 mg CE/g Dry Weight (Aqueous Extract) | ijpras.com |
| Atriplex mollis | Gallic Acid | Detected | mdpi.com |
| Atriplex mollis | t-Ferulic Acid | Detected | mdpi.com |
| Atriplex mollis | Rutin (B1680289) | Detected | mdpi.com |
Note: GAE = Gallic Acid Equivalent; QE = Quercetin (B1663063) Equivalent; CE = Catechin (B1668976) Equivalent.
Ecdysteroid Biogenesis
Phytoecdysteroids, which are plant-produced analogs of insect molting hormones, are found in various Atriplex species. researcher.life For example, 20-hydroxyecdysone (B1671079) has been isolated from Atriplex inflata. capes.gov.br The biosynthesis of these polyhydroxylated ketosteroids in plants originates from the mevalonate (B85504) pathway, which uses acetyl-CoA as a starting precursor. mdpi.comnih.gov
This pathway generates isoprenoid units that are assembled into sterols, such as cholesterol. nih.gov While cholesterol is a direct precursor in some organisms, plants can utilize other phytosterols. The core sterol structure then undergoes a series of hydroxylation reactions, primarily catalyzed by cytochrome P-450 mono-oxygenases , to produce the final ecdysteroid compounds. nih.govnih.gov These reactions add hydroxyl groups at specific positions on the steroid skeleton, such as C-20, to create biologically active molecules like 20-hydroxyecdysone. mdpi.comnih.gov The production of these compounds is thought to serve as a chemical defense mechanism against phytophagous insects. nih.gov
Fatty Acid Biosynthesis and Derivatization (e.g., Hydroxylated Arachidonic Acid Derivatives)
The foundational synthesis of fatty acids in Atriplex, as in other plants, occurs in the plastids. The process begins with acetyl-CoA, which is converted to malonyl-CoA by acetyl-CoA carboxylase . A multi-enzyme complex, fatty acid synthase (FAS) , then sequentially adds two-carbon units from malonyl-ACP to build saturated fatty acids, primarily palmitic acid (16:0) and stearic acid (18:0). frontiersin.orgaocs.org
These saturated fatty acids can be further modified. Desaturation, the introduction of double bonds, is carried out by fatty acid desaturases (FADs) to produce common unsaturated fatty acids like oleic acid (18:1), linoleic acid (18:2), and α-linolenic acid (18:3). frontiersin.orgaocs.org
Atriplex species can also produce more complex fatty acid derivatives. Research on Atriplex inflata has proposed a biogenesis pathway for hydroxylated fatty acids derived from arachidonic acid . capes.gov.br Although arachidonic acid is not typically abundant in higher plants, its presence and subsequent modification suggest specialized metabolic capabilities. nih.gov The pathway likely involves oxidation of arachidonic acid by enzymes such as lipoxygenases or cytochrome P-450s to create hydroxylated derivatives like (9E)-8,11,12-trihydroxyoctadecenoic acid . capes.gov.brresearchgate.net This derivatization represents a significant allocation of metabolic resources to produce specialized secondary metabolites.
Table 2: Common Fatty Acids Identified in Atriplex Species
| Fatty Acid Type | Fatty Acid Name | Chemical Formula | Found in Species |
| Saturated | Palmitic Acid | C16H32O2 | A. halimus, General |
| Saturated | Stearic Acid | C18H36O2 | A. halimus, General |
| Monounsaturated | Oleic Acid | C18H34O2 | A. halimus, General |
| Polyunsaturated | Linoleic Acid | C18H32O2 | A. halimus, General |
| Polyunsaturated | α-Linolenic Acid | C18H30O2 | General |
Betaine (B1666868) Biosynthesis via Choline (B1196258) Pathway
Many Atriplex species are known to accumulate glycine (B1666218) betaine as a key osmoprotectant to cope with salt and drought stress. The biosynthesis of glycine betaine occurs via the choline pathway. This process involves a two-step oxidation of choline. The key enzyme in the first step is choline monooxygenase (CMO) , a Rieske-type iron-sulfur protein that converts choline to betaine aldehyde. Subsequently, the enzyme betaine aldehyde dehydrogenase (BADH) catalyzes the oxidation of betaine aldehyde to glycine betaine.
The choline required for this pathway is synthesized from ethanolamine (B43304) through a series of three methylation steps. These reactions are catalyzed by phosphoethanolamine N-methyltransferase (PEAMT) , which uses S-adenosylmethionine (SAM) as the methyl group donor.
Oxalate (B1200264) Synthesis During Dark Acid Metabolism
Atriplex species are known to accumulate high levels of oxalate, which plays a crucial role in maintaining ionic balance. This synthesis is a form of metabolic regulation rather than a primary photosynthetic carbon fixation pathway like Crassulacean Acid Metabolism (CAM). In Atriplex, oxalate production is tightly linked to the metabolism of absorbed nutrients, particularly nitrate (B79036) (NO₃⁻).
When nitrate is taken up by the roots and transported to the leaves, it is metabolically reduced and incorporated into amino acids and proteins. This process consumes a negative charge (anion) and results in an excess of positive charge (cations), primarily K⁺ and Na⁺, within the leaf tissue. To maintain charge neutrality, the plant synthesizes organic acids. In Atriplex, oxalate is the primary organic anion produced to balance this excess cation content. This metabolic process, which can occur irrespective of light, ensures cellular pH and ionic homeostasis are maintained during growth.
Enzymatic Systems in Primary and Secondary Metabolism
The biosynthetic pathways in Atriplex are driven by a suite of specific enzymes that regulate the flow of metabolites.
S-adenosylmethionine synthase (SAMS) : This crucial enzyme catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP. uniprot.org SAM is the primary methyl group donor for various metabolic pathways, including the synthesis of choline (a precursor to the osmoprotectant glycine betaine) and the methylation of phenolic compounds. uniprot.org
Phenylalanine ammonia-lyase (PAL) : As a key enzyme in the phenylpropanoid pathway, PAL initiates the biosynthesis of most phenolic compounds by converting L-phenylalanine to cinnamic acid. frontiersin.org Its activity is often induced by stress factors.
Choline Monooxygenase (CMO) and Betaine Aldehyde Dehydrogenase (BADH) : These are the central enzymes in the glycine betaine synthesis pathway, converting choline to glycine betaine to aid in osmotic adjustment.
Cytochrome P-450 Mono-oxygenases : This large family of enzymes is involved in various oxidative reactions, including the hydroxylation steps in the biosynthesis of ecdysteroids and the derivatization of fatty acids. nih.govnih.gov
Antioxidant Enzymes : To cope with oxidative stress often associated with saline environments, Atriplex species maintain a robust system of antioxidant enzymes. This includes catalase (CAT) , ascorbate (B8700270) peroxidase (APX) , and guaiacol peroxidase (GPX) , which detoxify reactive oxygen species (ROS). researchgate.netmdpi.com
Endogenous and Exogenous Hormonal Regulation of Metabolite Production
The production of secondary metabolites in Atriplex is intricately regulated by plant hormones (phytohormones), which mediate responses to developmental cues and environmental stresses.
Cytokinins : These hormones are central to promoting cell division and differentiation and delaying senescence. numberanalytics.comnih.gov Cytokinins can directly influence secondary metabolism by upregulating the expression of key biosynthetic genes. For example, they have been shown to induce genes encoding PAL and chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis. numberanalytics.com By maintaining tissue health and metabolic activity, especially under stress, cytokinins help sustain the production of protective metabolites. uu.nlfrontiersin.org They also play a role in nutrient translocation, which is critical for providing the necessary substrates for secondary metabolite synthesis. nih.gov
Mechanistic Biochemical Interactions and Cellular Pathways of Atriplex Constituents
Antioxidant Mechanisms and Oxidative Stress Response Systems
Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) and antioxidant defense systems, is a significant factor in various physiological and pathological processes. Atriplex species exhibit robust antioxidant mechanisms, crucial for their survival in stressful conditions like high salinity and heavy metal exposure. These mechanisms involve both enzymatic and non-enzymatic components that work synergistically to neutralize ROS and protect cellular components from damage. cabidigitallibrary.orgnih.govmdpi.comresearchgate.net
Role of Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase, Ascorbate (B8700270) Peroxidase, Glutathione (B108866) Reductase, Peroxidase)
Enzymatic antioxidant systems play a vital role in detoxifying ROS in Atriplex. Key enzymes involved include Superoxide Dismutase (SOD), Catalase (CAT), Ascorbate Peroxidase (APX), and Glutathione Reductase (GR), and Peroxidase (POD). cabidigitallibrary.orgmdpi.comresearchgate.netplantarchives.orgopenagrar.de
Superoxide Dismutase (SOD): SOD is the first line of defense against superoxide radicals (O₂⁻•), catalyzing their dismutation into oxygen and hydrogen peroxide (H₂O₂). Studies on Atriplex species under stress conditions have shown increased SOD activity, contributing to the scavenging of these initial ROS. cabidigitallibrary.orgmdpi.comresearchgate.nettandfonline.com
Catalase (CAT): CAT is crucial for detoxifying hydrogen peroxide (H₂O₂), converting it into water and oxygen. Research indicates that CAT activity is enhanced in Atriplex under metal stress and salinity, highlighting its role in mitigating H₂O₂ accumulation. cabidigitallibrary.orgmdpi.comresearchgate.netopenagrar.deworldwidejournals.com
Ascorbate Peroxidase (APX): APX is a key enzyme in the ascorbate-glutathione cycle, reducing H₂O₂ to water while oxidizing ascorbate. APX activity has been observed to be elevated in Atriplex under certain stress conditions, contributing to H₂O₂ detoxification. cabidigitallibrary.orgmdpi.comresearchgate.netopenagrar.deunibas.it
Glutathione Reductase (GR): GR is involved in maintaining the reduced state of glutathione (GSH), an important non-enzymatic antioxidant, by reducing oxidized glutathione (GSSG) back to GSH. Increased GR activity in Atriplex under stress supports the regeneration of GSH, thus bolstering the antioxidant defense system. cabidigitallibrary.orgresearchgate.netopenagrar.de
Peroxidase (POD): Peroxidases are a diverse group of enzymes that can utilize H₂O₂ to oxidize various substrates. Increased peroxidase activity has been noted in Atriplex in response to stress, contributing to the detoxification of H₂O₂. mdpi.comresearchgate.netopenagrar.de
Table 1 summarizes the observed changes in antioxidant enzyme activities in Atriplex under different stress conditions based on research findings.
| Enzyme | Stress Condition | Observed Change in Activity | Source(s) |
| Superoxide Dismutase | Metal Toxicity | Diminished or Increased | cabidigitallibrary.orgresearchgate.nettandfonline.com |
| Catalase | Metal Stress, Salinity | Increased | cabidigitallibrary.orgmdpi.comresearchgate.netopenagrar.deworldwidejournals.com |
| Ascorbate Peroxidase | Metal Toxicity, Salinity | Diminished or Elevated | cabidigitallibrary.orgresearchgate.netopenagrar.detandfonline.comunibas.it |
| Glutathione Reductase | Metal Stress, Salinity | Increased | cabidigitallibrary.orgresearchgate.netopenagrar.de |
| Peroxidase | Metal Stress | Increased | mdpi.comresearchgate.netopenagrar.de |
Contribution of Non-Enzymatic Antioxidant Systems (e.g., Phenolics, Flavonoids, Carotenoids, Anthocyanins, Proline, Ascorbic Acid)
In addition to enzymes, Atriplex species possess a variety of non-enzymatic antioxidants that contribute significantly to their defense against oxidative stress. These compounds can directly scavenge free radicals, chelate metal ions, and regenerate other antioxidants. nih.govplantarchives.orgunibas.itacademie-sciences.frijpras.comfrontiersin.orgpastic.gov.pknih.govnih.gov
Phenolics and Flavonoids: These are major groups of polyphenolic compounds found in Atriplex and are known for their potent antioxidant activity. academie-sciences.frijpras.comnih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov They can act as free radical scavengers, reducing agents, and quenchers of singlet oxygen. academie-sciences.fr Flavonoids, in particular, have high redox potentials, allowing them to donate hydrogen atoms or transfer single electrons to neutralize radicals. academie-sciences.frnih.govnih.gov Studies on Atriplex halimus and Atriplex nummularia have shown that phenolic and flavonoid-rich extracts exhibit significant DPPH radical scavenging activity and reducing power. academie-sciences.frijpras.comnih.govresearchgate.net
Carotenoids: These pigments contribute to antioxidant defense by quenching singlet oxygen and scavenging peroxyl radicals. nih.gov While some studies indicate a decrease in carotenoid content under salt stress in Atriplex, they remain important components of the non-enzymatic antioxidant system. worldwidejournals.comnotulaebotanicae.ro
Anthocyanins: These flavonoid pigments are also known for their antioxidant properties, acting as hydrogen atom donors or single electron transfer agents. nih.govmdpi.com Similar to carotenoids, anthocyanin content in Atriplex can be affected by environmental stress. notulaebotanicae.ro
Proline: This imino acid accumulates in high concentrations in halophytes like Atriplex under stress conditions. mdpi.comworldwidejournals.comfrontiersin.orgmdpi.com Proline acts as an osmoprotectant and also functions as an antioxidant and free radical scavenger. frontiersin.orgmdpi.comnih.gov Its accumulation is considered a preventive metabolic adaptation. frontiersin.org
Ascorbic Acid (Vitamin C): Ascorbic acid is a crucial water-soluble antioxidant that directly quenches ROS and plays a key role in the ascorbate-glutathione cycle, regenerating other antioxidants like alpha-tocopherol. plantarchives.orgoup.comcardiff.ac.uk It is involved in maintaining photosynthesis, cell cycle progression, and the synthesis of other compounds. oup.com
Table 2 presents examples of non-enzymatic antioxidants identified in Atriplex and their reported antioxidant roles.
| Compound Group | Examples Mentioned in Search Results | Antioxidant Mechanism(s) | Source(s) |
| Phenolics | Gallic acid, Syringic acid, trans-Ferulic acid, Caffeic acid, Chlorogenic acid | Free radical scavenging, Reducing agents, Metal complexers | plantarchives.orgacademie-sciences.frijpras.comnih.govresearchgate.net |
| Flavonoids | Myricetin, Catechin (B1668976) gallate, Trimethoxyflavone, Flavonols (e.g., Quercetin (B1663063), Kaempferol (B1673270), Patuletin) | Free radical scavenging, Reducing agents, Singlet oxygen quenchers, Hydrogen donation, Electron transfer | nih.govplantarchives.orgacademie-sciences.frijpras.comnih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.govmdpi.com |
| Carotenoids | Not specified by name, general class mentioned | Singlet oxygen quenching, Peroxyl radical scavenging | nih.govplantarchives.orgworldwidejournals.comnotulaebotanicae.ro |
| Anthocyanins | Not specified by name, general class mentioned | Hydrogen atom donation, Single electron transfer | ijpras.comnih.govnotulaebotanicae.romdpi.com |
| Proline | Proline | Osmoprotectant, Antioxidant, Free radical scavenger | mdpi.complantarchives.orgworldwidejournals.comfrontiersin.orgmdpi.comnih.gov |
| Ascorbic Acid | Ascorbic acid | Direct ROS quenching, Regeneration of other antioxidants | plantarchives.orgijpras.comoup.comcardiff.ac.uk |
Modulation of Cellular Processes (In Vitro Studies)
Beyond antioxidant defense, Atriplex constituents have demonstrated the ability to modulate various cellular processes, particularly in in vitro settings using cell lines.
Cell Cycle Regulation and Apoptosis Induction Mechanisms (in cell lines)
Extracts from Atriplex species have shown promising effects on cell cycle regulation and the induction of apoptosis in cancer cell lines. Studies on Atriplex halimus extracts have indicated an anti-proliferative effect on human cancer cells, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and lung cancer (A549) cell lines. pastic.gov.pkresearchgate.netekb.egisisn.org
Mechanistically, Atriplex halimus extract has been shown to induce G2/M phase cell cycle arrest in HepG2 cells. researchgate.netekb.egisisn.org This arrest prevents cancer cells from progressing through the cell cycle, thus inhibiting their proliferation.
Furthermore, Atriplex halimus extract has been observed to trigger apoptosis (programmed cell death) in carcinoma cells. pastic.gov.pkresearchgate.netekb.egisisn.org Morphological changes characteristic of apoptosis, such as apoptotic bodies, nuclear fragmentation, and chromatin condensation, have been noted in treated cells. researchgate.netekb.egisisn.org The apoptotic mechanism involves the modulation of key regulatory proteins, including the upregulation of p53 and Bax and the downregulation of Bcl-2. pastic.gov.pkresearchgate.netekb.egisisn.org p53 is a tumor suppressor protein that can induce cell cycle arrest and apoptosis, while Bax is a pro-apoptotic protein, and Bcl-2 is an anti-apoptotic protein. The observed changes in the expression levels of these proteins suggest that Atriplex halimus extract promotes apoptosis through a pathway involving these critical regulators. pastic.gov.pkresearchgate.netekb.egisisn.org Importantly, these extracts have shown no cytotoxic activity on normal cell lines. researchgate.netekb.egisisn.org
Table 3 summarizes the effects of Atriplex halimus extract on various cancer cell lines in vitro.
| Cell Line | Cancer Type | IC50 (µg/ml) | Effect on Cell Cycle | Effect on Apoptosis | Source(s) |
| HepG2 | Human Hepatocellular Carcinoma | 54.86 | G2/M arrest | Apoptosis induction | researchgate.netekb.egisisn.org |
| MCF-7 | Human Breast Adenocarcinoma | 153.6 | Not specified | Apoptosis induction | researchgate.netekb.eg |
| A549 | Lung Cancer | 101.9 | Not specified | Apoptosis induction | researchgate.netekb.eg |
Interactions with Microbial Systems (Mechanistic Focus)
Atriplex species have been reported to possess antimicrobial properties, which are often attributed to their secondary metabolites, particularly phenolic compounds and flavonoids. academie-sciences.frfrontiersin.orgfrontiersin.orgnih.govjocpr.commdpi.com The mechanisms underlying these interactions are an area of ongoing research.
Studies have shown that extracts from Atriplex species exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA. frontiersin.orgjocpr.commdpi.com The antimicrobial effects may involve multiple mechanisms. mdpi.com For instance, flavonoid-rich fractions from Atriplex laciniata have demonstrated the ability to inhibit biofilm formation in MRSA, suggesting a potential mechanism involving the disruption of bacterial cell membranes and inhibition of biofilm synthesis. frontiersin.org Other potential mechanisms linked to the presence of various chemical substances in Atriplex extracts, such as phenolic and non-phenolic alcohols, tannins, aldehydes, ketones, alkaloids, saponins (B1172615), and terpenoids, could contribute to their antibacterial effects. jocpr.com However, specific detailed mechanistic studies on how individual Atriplex compounds interact with microbial systems at a biochemical level (e.g., targeting specific enzymes, disrupting metabolic pathways) are less extensively covered in the provided search results. Further research is needed to fully elucidate the precise mechanisms by which Atriplex constituents exert their antimicrobial effects.
Antibacterial Action against Multidrug-Resistant Bacteria and Associated Mechanisms
Atriplex species have demonstrated antibacterial activity, including against multidrug-resistant (MDR) bacterial strains. This activity is attributed to the presence of various secondary metabolites. Phytochemical investigations of Atriplex halimus, for instance, have revealed the presence of tannins, saponins, flavonoids, and terpenoids, all of which have shown antibacterial properties. arccjournals.comresearchgate.net Extracts from A. halimus have exhibited significant inhibition against a range of bacteria, with the aqueous extract showing broad-spectrum activity and methanolic extracts demonstrating high inhibition against Pseudomonas aeruginosa. arccjournals.comresearchgate.net
Studies on the essential oil of Atriplex semibaccata have identified numerous compounds with antibacterial potential against both drug-sensitive and MDR bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. mdpi.comresearchgate.net The main constituents identified in A. semibaccata essential oil include 2-methoxy-4-vinylphenol, benzaldehyde, and benzyl (B1604629) alcohol. mdpi.comresearchgate.net The essential oil demonstrated inhibitory effects and showed synergistic activity when combined with conventional antibiotics like gentamicin (B1671437) against S. aureus and K. pneumoniae. mdpi.comresearchgate.net Flavonoid-rich fractions from Atriplex laciniata have also shown promising antibacterial activities, particularly against MDR Staphylococcus aureus (MRSA) clinical isolates. frontiersin.org Proposed mechanisms for this antibacterial action include the disruption of bacterial cell membranes and the inhibition of biofilm synthesis, aligning with the broader understanding of flavonoid-mediated antibiofilm effects as a strategy against resistant strains. frontiersin.org
The mechanisms of resistance in MDR bacteria are varied and can involve the inactivation or modification of drugs, limiting drug uptake, modifications to the drug target, and decreasing the intracellular drug concentration through efflux pumps. nih.govfrontiersin.org Natural compounds from sources like Atriplex that can interfere with these bacterial defense mechanisms are of significant interest. While specific detailed mechanisms by which individual Atriplex compounds counteract these resistance strategies are still being elucidated, the presence of diverse bioactive molecules suggests a multi-targeted approach to disrupting bacterial viability and overcoming resistance.
Anticholinesterase Activity
Atriplex species have been investigated for their anticholinesterase activity, which is relevant to neurological disorders like Alzheimer's disease. Several Atriplex species and their isolated compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. researchgate.netresearchgate.netnih.govnih.govnih.govmdpi.com
Studies on Atriplex portulacoides have led to the isolation of compounds exhibiting significant AChE activity, including 20-hydroxyecdysone (B1671079) and portulasoid. wum.edu.pk Research on Atriplex halimus extracts has also indicated moderate to high inhibitory effects against AChE. researchgate.netnih.gov The anticholinesterase activity in A. halimus appears to be associated with the presence of various compound classes beyond just phenols, including terpenes, sterols, saponins, coumarins, and carotenoids. researchgate.netnih.gov
Different extracts and fractions from Atriplex laciniata have been evaluated for their anticholinesterase potential. researchgate.netnih.gov Flavonoid-rich and saponin-rich fractions, as well as the crude methanolic extract, demonstrated potent AChE inhibitory activity, with varying IC50 values depending on the fraction. researchgate.netnih.gov Butyrylcholinesterase inhibition was also observed in these extracts and fractions. nih.gov
Specific research findings on anticholinesterase activity include:
| Atriplex Species | Extract/Compound | Enzyme Inhibited | IC50 Value (µg/mL) | Reference |
| A. portulacoides | 20-hydroxyecdysone | AChE | 506 ± 18 (mg/mL) | wum.edu.pk |
| A. portulacoides | Portulasoid | AChE | 550 ± 22 (mg/mL) | wum.edu.pk |
| A. halimus | Methanolic extract | AChE | Up to 147.2 | researchgate.netnih.gov |
| A. laciniata | Flavonoid-rich fraction | AChE | 33 | nih.gov |
| A. laciniata | Saponin-rich fraction | AChE | 70 | nih.gov |
| A. laciniata | Methanolic extract | AChE | 82 | nih.gov |
| A. laciniata | Flavonoid-rich fraction | BChE | 100 | nih.gov |
| A. laciniata | Chloroform fraction | BChE | 160 | nih.gov |
| A. laciniata | Methanolic extract | BChE | 220 | nih.gov |
These findings suggest that Atriplex constituents, particularly flavonoids and saponins, contribute to anticholinesterase activity, highlighting their potential in managing conditions related to cholinergic deficits.
Enzymatic Hydrolysis and Saccharification Processes
Atriplex biomass, particularly from species like Atriplex crassifolia, has been investigated as a potential substrate for bioethanol production through enzymatic hydrolysis and saccharification. frontiersin.orgresearchgate.netnih.govnih.govsemanticscholar.org The accessibility of the cellulosic component of biomass is a critical factor in the efficiency of biorefinery processes. frontiersin.orgresearchgate.netnih.gov
Various pretreatment methods are employed to enhance the saccharification yield by breaking down the plant's complex structure, including acid, alkali, and microwave pretreatments. frontiersin.orgresearchgate.netnih.gov Studies have shown that dilute acid pretreatment, specifically using 3% HCl, resulted in significant delignification (up to 56.6%) of A. crassifolia biomass. frontiersin.orgresearchgate.netnih.gov
Enzymatic saccharification following pretreatment involves the use of cellulases to hydrolyze cellulose (B213188) into fermentable sugars. Research has demonstrated that thermostable cellulases are effective in this process. frontiersin.orgresearchgate.netnih.govsemanticscholar.org The highest saccharification yield (39.5%) was observed in A. crassifolia samples pretreated with dilute acid. frontiersin.orgresearchgate.netnih.gov Optimized enzymatic hydrolysis conditions, using a combination of Endo-1,4-β-glucanase, Exo-1,4-β-glucanase, and β-1,4-glucosidase at 75°C for 6 hours, yielded a maximum enzymatic hydrolysis of 52.7%. frontiersin.orgresearchgate.netnih.govnih.gov The resulting reducing sugar slurry can then be utilized for bioethanol production through fermentation with microorganisms like Saccharomyces cerevisiae. frontiersin.orgresearchgate.netnih.govnih.gov
Data on saccharification yields under different pretreatment methods for Atriplex crassifolia include:
| Pretreatment Method | Delignification (%) | Saccharification Yield (%) | Reference |
| 3% HCl Acid | 56.6 | 39.5 | frontiersin.orgresearchgate.netnih.gov |
| Alkali | Not specified | Lower than acid | frontiersin.orgresearchgate.netnih.gov |
| Microwave | Not specified | Lower than acid | frontiersin.orgresearchgate.netnih.gov |
These findings indicate that Atriplex biomass can be a beneficial substrate for producing fermentable saccharides, particularly when subjected to appropriate pretreatment and enzymatic hydrolysis. frontiersin.orgresearchgate.netnih.govnih.gov
Biosurfactant Mechanisms and Demulsification Processes
Atriplex species, such as Atriplex halimus, have shown potential as sources of eco-friendly biosurfactants for applications like the demulsification of water-in-crude oil emulsions. onepetro.orgresearchgate.netacs.org Leaf extracts of A. halimus, in both powder (ATP-P) and extract (E-ATP) forms, have been studied for their demulsification capabilities. onepetro.orgresearchgate.net
These biosurfactants have demonstrated a significant ability to separate water from crude oil emulsions. For instance, E-ATP achieved a water separation of 99% within 30 minutes at a concentration of 500 ppm, while ATP-P separated 98% in 92 minutes at the same concentration. onepetro.orgresearchgate.net
The mechanism of action of these Atriplex-derived biodemulsifiers is linked to their impact on the rheological properties and interfacial tension of the emulsion. Studies have shown that the biosurfactants can reduce emulsion viscosity (e.g., a 33% reduction at 500 ppm) and decrease surface tension (e.g., a 57.95% decrease with E-ATP). onepetro.orgresearchgate.net ATR-FTIR analysis has indicated changes in carbon-carbon and carbon-oxygen bonds, contributing to the reduction in oil viscosity. onepetro.orgresearchgate.net Microscopic analysis has also revealed an increase in the volume diameter of water droplets in the emulsion upon the addition of these biosurfactants, facilitating separation. onepetro.orgresearchgate.net
The effectiveness of these natural demulsifiers suggests their potential as sustainable alternatives to chemical demulsifiers used in the petrochemical industry. researchgate.net
Plant-Herbivore Chemical Ecology and Defense Mechanisms
The chemical constituents of Atriplex species play a crucial role in their interactions with herbivores, acting as defense mechanisms. Plants in general employ a variety of secondary metabolites that can deter herbivores, reduce their fecundity, or retard their development. biologiachile.cl The variation in the content of these secondary metabolites within different plant tissues, growth stages, and between species is considered an adaptive strategy to counter the evolutionary pressures from herbivores. biologiachile.cl
Atriplex species contain various secondary metabolites, including flavonoids, tannins, saponins, and terpenoids, which are known for their diverse biological activities, including defense against herbivory. arccjournals.comfrontiersin.orgnih.govwum.edu.pkresearchgate.netnih.govnih.govmdpi.comresearchgate.netacademie-sciences.frmdpi.comacademie-sciences.fr
Another defense mechanism observed in some Atriplex species, such as Atriplex lampa, involves the synthesis of oxalate (B1200264) druses (calcium oxalate crystals). researchgate.netpublish.csiro.au While oxalate druses also contribute to drought resistance by maintaining osmotic balance, studies suggest they can act as a defense against herbivory by reducing the nutritional quality of the plant tissue. researchgate.netpublish.csiro.au High levels of oxalates can be toxic to herbivores in extreme cases. researchgate.net
The chemical composition of Atriplex can influence foraging preferences of herbivores. biologiachile.cl Plants may also induce the production of secondary metabolites in response to herbivore attack, and some might even release volatile compounds that signal danger to neighboring plants. biologiachile.cl While the search results highlight the presence of defensive compounds and mechanisms like oxalate druses in Atriplex, detailed studies on the specific chemical signaling pathways involved in plant-herbivore interactions within this genus could provide further insights.
Advanced Analytical and Spectroscopic Methodologies for Atriplex Metabolites
Extraction Techniques
The initial step in analyzing Atriplex metabolites involves extracting them from the plant matrix. The choice of extraction technique is critical as it significantly impacts the yield and composition of the obtained extract. Various methods are employed, ranging from traditional approaches to more modern, efficient techniques.
Maceration is a common solvent extraction technique where the plant material is soaked in a solvent for a period, allowing the compounds to dissolve. This method has been used to obtain extracts from Atriplex mollis aerial parts using solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol. mdpi.com
Solvent extraction, often involving different polarities, is widely applied to isolate various compound classes from Atriplex. For instance, studies on Atriplex halimus have utilized petroleum ether, diethyl ether, ethyl acetate, and methanol (B129727) for the extraction of lipids, amino acids, sugars, flavonoids, and alkaloids. scispace.com Defatting with n-hexane followed by extraction with methanol is another approach used for Atriplex leucoclada to separate non-polar and polar compounds. nih.gov Different solvents, including water, methanol, acetone (B3395972), and hexane (B92381), have been explored for extracting Atriplex halimus sub. sp. schweinfurthii, with acetone extracts showing richness in polyphenols and hexane fractions containing high amounts of flavonoids. researchgate.net
While steam distillation is a technique primarily used for isolating volatile compounds, such as essential oils, some studies on Atriplex halimus have utilized hydrodistillation to obtain essential oils for GC-MS analysis of volatile components. researchgate.net
Microwave-assisted extraction (MAE) has been shown to be effective for recovering phenolic compounds from Atriplex mollis aerial parts, offering advantages such as shorter extraction times and good recovery rates for compounds like rutin (B1680289), t-ferulic acid, and gallic acid. mdpi.comnih.gov
The efficiency of different extraction methods can vary depending on the target compounds and the Atriplex species. For example, a study comparing extraction procedures for Atriplex mollis found that microwave-assisted extraction yielded a wide range of phenolic acids and flavonoids. mdpi.com Another study on Atriplex lasiantha revealed that methanol-water extract provided the maximum yield, while methanol-ethyl acetate extract contained the highest quantity of phenolic and flavonoid content. nih.govlongdom.org
Chromatographic Separation Techniques
Chromatographic techniques are indispensable for separating the complex mixtures of metabolites present in Atriplex extracts, allowing for the isolation and analysis of individual compounds.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC, often coupled with detectors like diode array detectors (DAD) or photodiode array (PDA), is a powerful tool for the separation and characterization of phenolic constituents, flavonoids, and other polar compounds in Atriplex extracts. mdpi.comnih.govnih.govlongdom.org Reverse-phase HPLC using C18 columns is commonly employed for the analysis of phenolic compounds and flavonoids in Atriplex species. nih.govmdpi.com
HPLC-DAD has been used for the rapid characterization and quantification of phenolic compounds such as gallic acid, catechin (B1668976), rutin, and sinapinic acid in Atriplex mollis. mdpi.com Similarly, HPLC analysis of Atriplex lasiantha has allowed for the quantification of rutin. nih.govlongdom.org UHPLC offers enhanced speed and resolution compared to traditional HPLC, making it suitable for analyzing complex matrices and a wider range of metabolites. nih.govresearchgate.netekb.eg
HPLC is also used for the analysis of sugars in Atriplex halimus. scispace.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for the analysis of volatile and semi-volatile compounds found in Atriplex extracts, such as essential oil components, fatty acids, and certain terpenoids. nih.govresearchgate.netresearchgate.netresearchgate.net This technique separates compounds based on their volatility and interaction with the stationary phase, while mass spectrometry provides structural information for identification.
GC-MS analysis of the n-hexane extract of Atriplex leucoclada identified a total of 27 metabolites, including terpenoids, fatty acids and their derivatives, and steroids. nih.gov Dominant compounds identified in the essential oil of Atriplex halimus using GC-MS include cadina-1(10),4-diene, germacrene D, and pelargonaldehyde. researchgate.net Other studies on Atriplex halimus have identified palmitic acid, campesterol, stigmasterol, and oleic acid as predominant metabolites using GC-MS. mdpi.com
Planar Chromatography (e.g., Thin-Layer Chromatography, Paper Chromatography)
Planar chromatography techniques, such as Thin-Layer Chromatography (TLC) and Paper Chromatography, serve as valuable preliminary separation and screening methods for Atriplex metabolites. researchgate.net TLC is often used to monitor fractions obtained from column chromatography and to check the purity of isolated compounds. nih.govekb.egnih.gov Visualization of spots on TLC plates can be achieved using UV light or specific spray reagents like AlCl3 and p-anisaldehyde. nih.gov
TLC has been used to reveal the presence of saponins (B1172615) in the methanolic extract of Atriplex sagittata flowers. nih.govmdpi.com Paper chromatography has been utilized for the investigation of carbohydrates in Atriplex halimus, using authentic sugar markers for detection. scispace.com Preparative TLC can also be employed for the isolation of compounds, such as coumarin (B35378) from Atriplex nummularia. pharmainfo.in
Spectroscopic Characterization Methods
Spectroscopic techniques are essential for the structural elucidation and identification of isolated Atriplex metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques (e.g., COSY, NOESY, TOCSY, HSQC, HMBC), is a primary method for determining the complete structures of novel compounds isolated from Atriplex. researchgate.netnih.govresearchgate.netnih.govacs.orgznaturforsch.com NMR has been extensively used to elucidate the structures of triterpenoid (B12794562) saponins from Atriplex semibaccata and flavonoid glycosides from Atriplex littoralis. researchgate.netnih.govnih.govznaturforsch.com
Mass Spectrometry (MS), particularly high-resolution techniques like Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS), provides accurate mass information, aiding in the determination of elemental composition and confirming the molecular weight of isolated compounds. nih.govacs.org MS is often coupled with chromatographic techniques like HPLC (HPLC-MS) or GC (GC-MS) for hyphenated analysis, providing both separation and identification information.
Ultraviolet-Visible (UV-Vis) spectroscopy is useful for detecting compounds with chromophores, such as flavonoids and phenolic acids, and can provide information about their substitution patterns. scispace.com UV absorption spectra are often used in conjunction with HPLC-DAD for peak identification by comparison with standards. nih.gov
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule, which can assist in the identification of compound classes. FTIR has been used in the analysis of isolated coumarin from Atriplex nummularia. pharmainfo.in
Quantitative Determination and Method Validation Protocols
Accurate quantitative determination of Atriplex metabolites is crucial for various applications, including quality control, standardization of extracts, and correlation with biological activities. nih.govlongdom.orgekb.eg Method validation is a critical process to ensure the reliability, accuracy, and consistency of analytical results. mdpi.comeurofinsus.comnih.govphcogres.com
Quantitative analysis of phenolic acids and flavonoids in Atriplex species is commonly performed using validated HPLC methods. nih.govlongdom.orgpnrjournal.com For example, HPLC-DAD has been used to quantify rutin in Atriplex lasiantha. nih.govlongdom.org GC-MS can be used for the semi-quantitative and quantitative analysis of volatile compounds and other metabolites. researchgate.netresearchgate.netmdpi.comdergipark.org.tr
Method validation protocols typically assess parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comeurofinsus.comnih.govphcogres.com Specificity ensures that the method accurately measures the target analyte without interference from other compounds in the matrix. eurofinsus.com Linearity is determined by analyzing a series of standards at different concentrations to establish a linear relationship between the analyte concentration and the instrument response. mdpi.comphcogres.com Accuracy assesses how close the measured value is to the true value, often evaluated through recovery studies by spiking samples with known amounts of analyte. mdpi.com Precision refers to the reproducibility of the results under the same conditions (repeatability) and under different conditions (intermediate precision or inter-day precision). mdpi.comeurofinsus.com LOD and LOQ represent the lowest concentrations of the analyte that can be detected and reliably quantified, respectively. mdpi.comnih.govphcogres.com
Validated analytical methods are essential for obtaining dependable data on the phytochemical composition of Atriplex species, supporting further research and potential applications. mdpi.comnih.gov
Table 1: Examples of Compounds Identified in Atriplex Species and Analytical Methods Used
| Compound Class | Example Compounds | Atriplex Species | Analytical Methods Used |
| Phenolic Acids | Gallic acid, Chlorogenic acid, p-OH benzoic acid, Sinapinic acid, t-ferulic acid | A. mollis | HPLC-PDA, MAE |
| Flavonoids | Rutin, Catechin, Naringenin, Quercetin (B1663063) glycoside, Apigenin glycoside | A. mollis, A. nummularia, A. lasiantha | HPLC-PDA, TLC, HPLC-DAD |
| Triterpenoid Saponins | Oleanolic acid glycosides, Hederagenin glycosides | A. leucoclada, A. semibaccata, A. sagittata, A. nummularia | TLC, Column Chromatography, NMR, MS, LC-PDA |
| Volatile Compounds | Cadina-1(10),4-diene, Germacrene D, Pelargonaldehyde, E-anethole, Phytone | A. halimus | Hydrodistillation, GC-MS |
| Sterols | Beta sitosterol (B1666911) glucoside, Stigmasterol glucoside, Campesterol, Stigmasterol | A. nummularia, A. halimus, A. leucoclada | Soxhlet extraction, GLC, GC-MS |
| Amino Acids | Proline, Glycine (B1666218), Phenylalanine, Lysine, Cystine | A. halimus | Solvent extraction, Paper Chromatography, GC-MS |
| Sugars | Sucrose (B13894), Betaine (B1666868), Glucose, Rhamnose | A. halimus, A. cinerea | Solvent extraction, HPLC, Ion-exchange chromatography |
| Triterpenoids | 20-hydroxy ecdysone, Rotundifolioside I, Corchorusin B | A. leucoclada, A. lasiantha | Solvent extraction, Column Chromatography, NMR, HRMS, GC-MS |
| Coumarins | Coumarin | A. nummularia | TLC, Preparative TLC, GC-MS, HPLC, HPTLC, IR |
| Oxalates | Oxalic acid | Atriplex spp. | Analysis for oxalate (B1200264) |
Table 2: Quantitative Analysis Example (Illustrative Data based on search results)
| Compound | Atriplex Species | Extraction Method | Concentration (µg/g DW) | Reference |
| Sinapinic acid | A. mollis | Microwave-assisted (80°C) | 2.39 | mdpi.com |
| Epicatechin | A. mollis | Supercritical Fluid | 0.76 | mdpi.com |
| Rutin | A. mollis | Microwave-assisted (80°C) | 486 (using water) | mdpi.com |
| Rutin | A. lasiantha | Methanol-ethyl acetate | 0.3 (µg/mg extract) | nih.govlongdom.org |
| Palmitic acid | A. halimus | Methanolic extract | 6.47 (%) | mdpi.com |
| Oleic acid | A. halimus | Methanolic extract | 5.25 (%) | mdpi.com |
| Stigmasterol | A. halimus | Methanolic extract | 8.13 (%) | mdpi.com |
| L-proline | A. halimus | Methanolic extract | 1.21 (%) | mdpi.com |
| E-anethole | A. halimus | Essential oil | 13.9 (%) | researchgate.net |
| Phytone | A. halimus | Essential oil | 9.5 (%) | researchgate.net |
| Oleic acid methyl ester | A. nitens | Methanol crude extract | 31.71 (%) | dergipark.org.tr |
Note: Concentrations and units are as reported in the cited sources. Some values are percentages of the extract, while others are per gram of dry weight.
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical aspect of validating analytical methods for Atriplex metabolites. LOD represents the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. atamanchemicals.com These parameters are fundamental to assessing the sensitivity of an analytical method.
Methods for estimating LOD and LOQ often involve analyzing replicate samples at low concentrations or using the characteristics of the calibration curve. One common approach calculates LOD and LOQ based on the standard deviation of the response (σ) and the slope of the calibration curve (S), using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S). fishersci.at Alternatively, LOD can be defined as the concentration at which the signal-to-noise ratio is three times or more, and LOQ as the concentration at which the signal-to-noise ratio is ten times or more. informaticsjournals.co.in
In the context of Atriplex analysis, a UHPLC-UV-MS method developed for the simultaneous determination of compounds like betaine, choline (B1196258), acetylcholine, and 20-hydroxyecdysone (B1671079) in various Atriplex species included validation for LOD and LOQ. wikipedia.org While specific numerical values for LOD and LOQ were dependent on the analyte and matrix in other studies fishersci.at, the validation of this method for Atriplex metabolites confirmed its capability for detection and quantification at relevant concentrations. wikipedia.org
Assessment of Analytical Precision and Accuracy
Ensuring the reliability of analytical data on Atriplex metabolites requires rigorous assessment of precision and accuracy. Accuracy refers to the closeness of a measured value to the true or accepted value, often expressed as percent recovery. researchgate.net Precision, on the other hand, describes the degree of agreement among individual measurements of the same sample under specified conditions, commonly reported as relative standard deviation (RSD). researchgate.net
Validation of analytical methods for Atriplex compounds involves evaluating both repeatability (precision under the same conditions over a short period) and intermediate precision (precision under varying conditions, such as different days or analysts). fishersci.ca Acceptable levels of precision are typically defined by guidelines, with RSD values often required to be below 15% or 20%, depending on the concentration level. atamanchemicals.cominformaticsjournals.co.in
For the UHPLC-UV-MS method used to quantify betaine, choline, acetylcholine, and 20-hydroxyecdysone in Atriplex species, the analytical method was validated for precision and accuracy, along with recovery, LOD, and LOQ. wikipedia.org The results of this validation were reported as satisfactory, indicating that the method provides reliable quantitative data for these metabolites in Atriplex. wikipedia.org In studies involving other plant species, recovery values between 100.0% and 111.5% with RSDs below 4.72% have been reported as indicative of good accuracy. fishersci.ca Precision, assessed through inter-day tests, has shown coefficient variability values typically below 15%. fishersci.at The accuracy of determining chemical composition in Atriplex halimus using techniques like Near Infrared Spectroscopy (NIRS) has also been evaluated using statistical parameters such as coefficients of determination (R² and r²) and standard errors. wikipedia.org
Bioanalytical Assays for Activity Profiling (e.g., DPPH, ABTS, Fe3+ Assays for Antioxidants)
Bioanalytical assays play a crucial role in profiling the biological activities of Atriplex metabolites, particularly their antioxidant potential. Common spectrophotometric assays employed for this purpose include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric-Reducing Antioxidant Power) assays. wikipedia.orgwikipedia.orgfishersci.ca These assays evaluate the ability of plant extracts or isolated compounds to scavenge free radicals or reduce metal ions.
The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom to the DPPH radical, causing a decrease in absorbance. fishersci.ca The ABTS assay involves the generation of a colored ABTS radical cation, which is decolorized in the presence of antioxidants. fishersci.ca The FRAP assay assesses the reducing power of an antioxidant by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), forming a colored complex. fishersci.ca
Studies on Atriplex halimus have utilized DPPH, ABTS, and FRAP assays to evaluate the antioxidant activities of leaf and stem extracts. wikipedia.org These studies revealed that leaf extracts generally exhibited higher antioxidant power compared to stem extracts. wikipedia.org Significant variations in antioxidant capacity were also observed depending on the origin of the Atriplex plant. wikipedia.org Another study on Atriplex nummularia leaf extracts employed DPPH, FRAP, and ABTS assays, among others, to assess their antiradical activity and correlate it with the content of total polyphenols, flavonoids, and condensed tannins. wikipedia.org Extracts from Atriplex species have consistently demonstrated significant antioxidant capabilities across various assays, including DPPH, ABTS, and FRAP. fishersci.cathegoodscentscompany.com The antioxidant activity measured by these assays, particularly FRAP and ABTS, has shown strong correlations with the total phenolic and flavonoid content in plant extracts. fishersci.cathegoodscentscompany.com
Advanced Imaging Techniques (e.g., 2D X-ray Fluorescence Microscopy Data Analysis)
Advanced imaging techniques provide valuable spatial information about the distribution of elements and potentially metabolites within Atriplex tissues. Synchrotron X-ray Fluorescence Microscopy (XFM) is a powerful microanalytical method that offers high resolution and sensitivity for elemental mapping and quantification in biological samples. wikipedia.orgfishersci.ca Both 2D scans and 3D tomograms can be generated using XFM to visualize the distribution of various elements. wikipedia.orgwikipedia.org
XFM has been applied to study elemental concentration and distribution in Atriplex lentiformis seeds. wikipedia.orgwikipedia.orgwikipedia.org By combining XFM with techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), researchers can gain detailed insights into how elements are allocated within different seed structures. wikipedia.orgwikipedia.org This is particularly relevant for understanding the adaptation of Atriplex species to environments with high metal(loid) concentrations. wikipedia.orgwikipedia.org XFM allows for precise data extraction from selected micro-areas of the studied tissues, facilitating the identification of areas with high concentrations of specific elements, such as exclusive zinc hotspots found in the seeds of Atriplex lentiformis from metallicolous habitats. wikipedia.org
Another advanced imaging technique, Energy Dispersive X-ray Fluorescence (EDXRF) spectrometry, has been used for the simultaneous determination of mineral content in Atriplex hortensis and other leafy vegetables. wikipedia.org EDXRF is a fast, accurate, and non-destructive method for elemental analysis. wikipedia.org These advanced imaging techniques provide complementary information to traditional bulk analysis methods, enabling a more comprehensive understanding of the elemental and potentially metabolic composition at a micro-level within Atriplex plants.
Theoretical and Computational Chemistry Approaches in Atriplex Research
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. In Atriplex research, SAR helps to identify the key molecular features responsible for the therapeutic effects of its extracts. researchgate.net For instance, the pharmacological actions of Atriplex species, such as antioxidant and anti-cancer properties, are linked to the presence of valuable biochemicals like flavonoids, terpenoids, and phytoecdysteroids. researchgate.net
Studies on flavonoids isolated from various plants, including those in the Atriplex genus, have explored how structural variations—such as the number and position of hydroxyl groups—affect their antioxidant and enzyme-inhibiting capabilities. nih.gov Similarly, research on phytoecdysteroids, such as 20-hydroxyecdysone (B1671079) found in Atriplex dimorphostegia, investigates how modifications to the steroid skeleton can alter anabolic activity and receptor selectivity. mdpi.com The elimination of a specific methyl group in 20-hydroxyecdysone, for example, is suggested to conserve its selectivity for the estrogen receptor β (ERβ), highlighting a key insight from SAR analysis. mdpi.com
In silico modeling uses computational methods to predict the biological activity of molecules, saving time and resources in drug discovery. nih.gov This approach is widely applied to the phytochemicals identified in Atriplex species. For example, computer-aided drug design (CADD) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are used to evaluate the drug-like properties of compounds from Atriplex halimus and Atriplex nitens. nih.govscilit.comdergipark.org.tr
Researchers have used in silico tools to predict the antioxidant and anti-cancer activities of compounds in Atriplex halimus ethanolic extract (AHEE) by modeling their interactions with biological targets. nih.gov In a study on Atriplex leucoclada, in silico ADMET analysis was used to assess the pharmacokinetic profiles of bioactive compounds identified as potential inhibitors of butyrylcholinesterase, an enzyme relevant to Alzheimer's disease. researchgate.netcolab.ws These predictive models can screen large libraries of compounds, such as the numerous flavonoids and phenolic acids in Atriplex, to prioritize those with the highest potential for further experimental validation. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that builds a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net QSAR models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to predict the activity of new or untested compounds. researchgate.net
While specific, detailed QSAR studies focused solely on Atriplex compounds are not extensively documented in the provided results, the methodology is a standard part of modern phytochemical research. mdpi.comresearchgate.net For example, QSAR models can be developed to predict the antioxidant capacity of flavonoids based on descriptors like electron distribution and molecular shape. researchgate.net This approach allows researchers to understand which structural properties are most important for a given activity and to design novel molecules with enhanced potency. researchgate.net
Table 1: Examples of Molecular Descriptors Used in QSAR Studies This table provides examples of descriptor types commonly used in QSAR modeling to correlate a compound's structure with its biological activity.
| Descriptor Category | Examples | Information Provided |
| Electronic | Dipole moment, Partial charges | Describes the distribution of electrons in a molecule. |
| Steric/Topological | Molecular weight, Surface area, Branching indices | Describes the size, shape, and connectivity of atoms. |
| Hydrophobic | LogP (Partition coefficient) | Describes the molecule's affinity for fatty vs. watery environments. |
| Quantum Chemical | HOMO/LUMO energies | Describes molecular orbital energies related to reactivity. |
In Silico Modeling for Activity Prediction
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the receptor), which is typically a protein or enzyme. openaccessjournals.comnih.gov This technique is crucial for elucidating the mechanism of action of bioactive compounds from Atriplex. nih.govopenaccessjournals.com Docking simulations visualize how phytochemicals fit into the active sites of target proteins and which interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex. als-journal.comyoutube.com
Several studies have employed molecular docking to investigate compounds from Atriplex species:
Anabolic Activity: The phytoecdysteroid 20-hydroxyecdysone, isolated from A. dimorphostegia, was docked into the ligand-binding domains of estrogen receptors (ERα and ERβ) and the androgen receptor (AR). The results showed a selective binding preference for ERβ, suggesting a mechanism for its anabolic effects with minimal androgenic side effects. mdpi.com
Enzyme Inhibition: In a study on A. nitens, catechin (B1668976) and isoquercitrin (B50326) were docked with the urease enzyme. Isoquercitrin showed a strong binding affinity, suggesting its potential to inhibit this enzyme, which is relevant to gastric diseases. scilit.comdergipark.org.tr Similarly, metabolites from A. leucoclada were docked against acetylcholinesterase and butyrylcholinesterase to explore their potential in managing neurodegenerative disorders. researchgate.netcolab.ws
Antiviral Potential: Compounds from A. halimus were evaluated as potential inhibitors of SARS-CoV-2 proteins (Mpro and Spike) through molecular docking, with catechin and epigallocatechin showing high binding affinity. researchgate.networldscientific.com
Table 2: Selected Molecular Docking Results for Atriplex Compounds This table summarizes findings from molecular docking studies, showing the binding affinity of specific compounds from Atriplex species to their biological targets.
| Plant Source | Compound (Ligand) | Target Protein (Receptor) | Binding Affinity/Score | Predicted Activity | Reference |
| A. nitens | Isoquercitrin | Urease | -8.60 kcal/mol | Urease Inhibition | scilit.com, dergipark.org.tr |
| A. leucoclada | Pelargonidin-3,5-O-di-β-glucopyranoside | Butyrylcholinesterase | High Inhibition Activity | Neuroprotection | researchgate.net, colab.ws |
| A. halimus | Catechin | SARS-CoV-2 Mpro | High Affinity | Antiviral | researchgate.net, worldscientific.com |
| A. dimorphostegia | 20-Hydroxyecdysone | Estrogen Receptor β (ERβ) | Selective Binding | Anabolic Effect | mdpi.com |
Application of Density Functional Theory (DFT) in Mechanistic Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govrsc.org It is a powerful tool for predicting a wide range of molecular properties, including geometric structures, reaction energies, and spectroscopic data, with high accuracy. nih.govrsc.org In the context of natural products chemistry, DFT helps elucidate reaction mechanisms and predict the reactivity of compounds. nih.gov
In research involving Atriplex phytochemicals, DFT can be applied to:
Calculate Quantum Chemical Descriptors: Studies on A. leucoclada have used DFT to calculate descriptors for its constituent compounds, which can then be used in QSAR models or to understand their electronic properties related to bioactivity. researchgate.netcolab.ws
Predict Reaction Mechanisms: DFT can model the transition states of chemical reactions, providing insight into how a compound might be metabolized or how it interacts with a target at a sub-atomic level. nih.gov
Refine Molecular Structures: The theory provides a way to accurately determine the lowest energy (most stable) conformation of a molecule, which is critical for accurate molecular docking and SAR studies. chemrxiv.org
While direct mechanistic predictions for Atriplex compounds using DFT are still an emerging area, the integration of DFT with other computational methods is becoming more common for providing a deeper, more accurate understanding of molecular interactions. nih.gov
Multigroup Principal Components Analysis (M-PCA) for Biological Data Interpretation
Principal Component Analysis (PCA) is a multivariate statistical technique used to reduce the dimensionality of complex datasets while retaining most of the variation. embl.de It transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components, making it easier to visualize patterns and relationships in the data. embl.deelifesciences.org Multigroup PCA (M-PCA) is an extension that analyzes the relationships within and between predefined groups in a dataset. researchgate.net
In biological research on Atriplex, PCA is used to interpret various types of data:
Morphometric Data: PCA can analyze physical characteristics to distinguish between different populations or species. For example, it can be used to assess how the morphology of Atriplex species varies across different environments. elifesciences.orgresearchgate.net
Metabolomic Data: When analyzing the chemical composition of plant extracts, PCA helps to identify how the profile of metabolites differs between species, plant parts, or plants grown under different conditions (e.g., salinity stress).
Genetic Data: PCA is used in population genetics to visualize the genetic relationships among different Atriplex populations. researchgate.net
By reducing complexity, PCA and M-PCA allow researchers to identify the most significant sources of variation in their data, helping to form hypotheses about the underlying biological processes. embl.deresearchgate.net
Theoretical Models of Metabolic Pathways (e.g., C3/C4 Photosynthesis, Carbon-Nitrogen Assimilation)
The genus Atriplex is a classic model system for studying the evolution and function of C4 photosynthesis because it includes both C3 and C4 species, as well as natural hybrids. nih.govoup.com Theoretical and biochemical models are essential for understanding the complex metabolic pathways involved.
C3/C4 Photosynthesis Models: The Farquhar, von Caemmerer, and Berry (FvCB) model is a cornerstone of photosynthesis research, predicting photosynthetic rates based on enzyme kinetics. ipsl.fr This model has been adapted for C4 plants to account for the CO2 concentrating mechanism, which involves the initial fixation of CO2 by PEP carboxylase in mesophyll cells and its subsequent release and re-fixation by RuBisCO in bundle sheath cells. ipsl.froup.com Studies on C3 (A. prostrata) and C4 (A. rosea) hybrids have used these models to interpret physiological data. nih.govresearchgate.net The hybrids often show disrupted C4 cycles and intermediate photosynthetic characteristics, providing insights into the genetic and biochemical requirements for efficient C4 photosynthesis. nih.govoup.com One key finding is that many hybrids utilize a photorespiratory glycine (B1666218) shuttle, a feature of C2 photosynthesis, rather than a full C4 cycle. nih.govoup.com
Carbon-Nitrogen Assimilation Models: The efficiency of nitrogen use is closely linked to the photosynthetic pathway. C4 plants like many Atriplex species generally have higher nitrogen-use efficiency because the CO2-concentrating mechanism allows for a lower investment of nitrogen into the enzyme RuBisCO. nih.gov Models of carbon-nitrogen assimilation in Atriplex explore how plants balance the uptake and use of these two essential elements, particularly under stress conditions like high salinity. researchgate.net Studies on Atriplex nummularia show that under salt stress, the plant's ability to regulate nitrogen utilization for carbon assimilation is a key determinant of its tolerance. researchgate.net
Table 3: Comparison of C3 and C4 Photosynthetic Pathways in Atriplex This table outlines the key differences between the C3 and C4 photosynthetic pathways, for which the Atriplex genus serves as a primary model system.
| Feature | C3 Pathway (e.g., A. prostrata) | C4 Pathway (e.g., A. rosea) |
| Primary CO₂ Acceptor | Ribulose-1,5-bisphosphate (RuBP) | Phosphoenolpyruvate (B93156) (PEP) |
| Primary CO₂-fixing Enzyme | RuBisCO | PEP Carboxylase (PEPC) |
| Leaf Anatomy | Standard mesophyll structure | Kranz anatomy (specialized bundle sheath cells) |
| Photorespiration | High, especially in hot, dry conditions | Low to negligible |
| CO₂ Compensation Point | High (approx. 50 µmol mol⁻¹) | Low (approx. 0-10 µmol mol⁻¹) |
| Optimal Temperature | 15-25 °C | 30-45 °C |
| Nitrogen Use Efficiency | Lower | Higher |
| Water Use Efficiency | Lower | Higher |
Biotechnological Approaches for Compound Production and Study in Atriplex
In Vitro Plant Tissue Culture for Propagation and Metabolite Induction
In vitro plant tissue culture involves the isolation and cultivation of plant organs, tissues, or cells under sterile and controlled conditions to induce specific physiological or morphogenic responses. This technique is a crucial tool for the rapid multiplication of Atriplex species, particularly those facing challenges with conventional propagation methods like seed dormancy and low viability mdpi.com. Beyond propagation, tissue culture can also serve as a platform for the induction and biosynthesis of secondary metabolites scielo.org.penih.gov. Different morphogenic responses, including bud and shoot multiplication, shoot elongation, rooting, and whole plant regeneration, have been evaluated in Atriplex using various explant types mdpi.comresearchgate.net.
Explant Selection and Culture Optimization
The success of in vitro culture in Atriplex, as in other plant species, is significantly influenced by the selection of appropriate explants and the optimization of culture conditions plantcelltechnology.commuseonaturalistico.it. Various explant types have been utilized as starting materials for Atriplex tissue culture, including nodal segments, flower tissues, shoot tips, axillary buds, leaves, cotyledons, epicotyls, hypocotyls, and radicles mdpi.comresearchgate.netcabidigitallibrary.orgnih.gov. The physiological state of the donor plant and the specific explant type can influence the responsiveness to in vitro conditions plantcelltechnology.com. Optimization of the culture medium, including its nutrient composition (such as using Murashige and Skoog (MS) medium or half-strength MS medium), sucrose (B13894) concentration, and the type and concentration of gelling agent (like agar), is critical for inducing desired morphogenic responses researchgate.netsemanticscholar.org. Culture conditions such as temperature, light intensity, and photoperiod also play a vital role in the growth and differentiation of Atriplex tissues in vitro semanticscholar.org.
Application of Phytoregulators (Auxins, Cytokinins) for Morphogenic Responses
Plant growth regulators (PGRs), particularly auxins and cytokinins, are essential components of tissue culture media that regulate plant growth and differentiation in vitro plantcelltechnology.comunl.edu. In Atriplex tissue culture, various exogenous auxins and cytokinins have been tested to promote different morphogenic responses mdpi.comcabidigitallibrary.org. Commonly used cytokinins include 6-benzylaminopurine (B1666704) (BAP), 2-isopentenyladenine (2iP), thidiazuron (B128349) (TDZ), kinetin (B1673648) (KIN), and zeatin (ZEA) mdpi.comresearchgate.net. Auxins such as indole-3-acetic acid (IAA), indole-3-butyric acid (IBA), and naphthaleneacetic acid (NAA) are also frequently applied mdpi.com. The balance and concentration of auxins and cytokinins in the culture medium are crucial for directing development; for instance, a high cytokinin-to-auxin ratio typically favors shoot formation, while a high auxin-to-cytokinin ratio promotes rooting plantcelltechnology.com. The synthetic growth regulator TDZ is known for its potent activity and can mimic both auxin and cytokinin effects, being widely used to stimulate regeneration in various plant species researchgate.netresearchgate.net.
Table 1: Examples of Plant Growth Regulators Used in Atriplex Tissue Culture and Their Applications
| Plant Growth Regulator | Type | Applications in Atriplex Tissue Culture Examples |
| 6-Benzylaminopurine (BAP) | Cytokinin | Promotion of in vitro multiplication and shoot proliferation mdpi.comresearchgate.net. |
| 2-Isopentenyladenine (2iP) | Cytokinin | Promotion of in vitro multiplication mdpi.comresearchgate.net. |
| Thidiazuron (TDZ) | Cytokinin | Stimulation of regeneration, shoot bud induction, and callus induction researchgate.netresearchgate.netresearcherslinks.com. |
| Kinetin (KIN) | Cytokinin | Promotion of in vitro multiplication and shoot proliferation mdpi.comresearchgate.net. |
| Zeatin (ZEA) | Cytokinin | Promotion of in vitro multiplication mdpi.comresearchgate.net. |
| Indole-3-acetic acid (IAA) | Auxin | Induction of callogenesis, caulogenesis, and rhizogenesis cabidigitallibrary.org. |
| Indole-3-butyric acid (IBA) | Auxin | Promotion of in vitro rooting and shoot formation mdpi.comresearchgate.net. |
| Naphthaleneacetic acid (NAA) | Auxin | Promotion of in vitro elongation and rooting; influence on metabolite content mdpi.comnih.gov. |
| 2,4,5-T | Auxin | Induction of callogenesis, caulogenesis, and rhizogenesis cabidigitallibrary.org. |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Auxin | Callus induction nih.govmdpi.com. |
Induction of Callogenesis, Caulogenesis, and Rhizogenesis
In vitro culture techniques can induce distinct morphogenic pathways in Atriplex explants, leading to the formation of undifferentiated callus tissue (callogenesis), shoots (caulogenesis), or roots (rhizogenesis) cabidigitallibrary.orgnih.govslideshare.net. Callogenesis, the induction of a mass of undifferentiated cells, can be achieved using specific combinations and concentrations of auxins and cytokinins, often with intermediate levels of both hormones favoring callus formation plantcelltechnology.comnih.gov. Caulogenesis involves the development of shoots from explant tissues or callus and is typically promoted by a higher ratio of cytokinins to auxins plantcelltechnology.com. Rhizogenesis, the formation of roots, is favored by a higher ratio of auxins to cytokinins plantcelltechnology.com. Studies on Atriplex hortensis have demonstrated the induction of callogenesis, indirect caulogenesis, and indirect rhizogenesis from somatic explants treated with exogenous auxins (IAA or 2,4,5-T) and cytokinins (TDZ or 2-iP) cabidigitallibrary.org. The type of explant can also influence the efficiency of callogenesis and the subsequent morphogenic responses nih.govnotulaebotanicae.ro.
Biostimulant Applications and Mechanistic Basis in Plant Growth Enhancement
Biostimulants are substances or microorganisms applied to plants or the rhizosphere to stimulate natural processes that enhance nutrient uptake, nutrient efficiency, tolerance to abiotic stress, and crop quality doraagri.comfrontiersin.org. Extracts from Atriplex species themselves have shown potential as biostimulants. For example, Atriplex halimus water extract has been shown to enhance the growth of faba bean plants, leading to significant increases in plant metabolites and photosynthetic pigments nih.gov. The mechanistic basis of biostimulant action is diverse and can involve stimulating enzymatic activities, enhancing nutrient assimilation, modulating hormonal levels, and improving antioxidant defense systems doraagri.comnih.govalltech.comfupress.net. Biostimulants can improve nutrient use efficiency, promote root growth and architecture, and enhance tolerance to various abiotic stresses like salinity and drought doraagri.comalltech.comfupress.net. The application of biostimulants derived from or applied to Atriplex can therefore contribute to improved plant vigor and potentially influence the production of beneficial compounds within the plant.
Table 2: Observed Effects of Atriplex halimus Extract as a Biostimulant on Vicia faba
| Parameter Measured | Effect of 0.25% Atriplex halimus Extract | Significance (p < 0.05) |
| Plant Metabolite Content | Significant Increase | Yes |
| Photosynthetic Pigments | Significant Increase | Yes |
| Carbon–Nitrogen Assimilation Enzymes (e.g., PEPC, IDH, GS, GST, GR) | Enhanced Activity | Yes |
| Growth and Yield | Improved | Inferred |
Data based on findings in reference nih.gov.
Genetic Engineering and Metabolite Pathway Manipulation (Conceptual Framework)
Genetic engineering offers a conceptual framework for manipulating metabolic pathways in Atriplex to enhance the production of specific compounds or introduce desirable traits. This involves altering gene expression, introducing foreign genes, or editing existing genes to modify the biosynthesis of primary or secondary metabolites mdpi.comfrontiersin.orgjyoungpharm.org. While specific examples of extensive metabolic pathway manipulation through genetic engineering directly in Atriplex are less prevalent in the provided search results, the principles and techniques are applicable. Studies in other plant species demonstrate the potential of this approach, such as enhancing the accumulation of beneficial compounds by manipulating genes involved in their biosynthesis frontiersin.orgjyoungpharm.org. For instance, co-overexpression of a betaine (B1666868) synthesis gene from Atriplex (BADH) in tobacco, along with a gene from Salicornia, resulted in higher betaine accumulation and enhanced salt stress tolerance frontiersin.org. This highlights the potential of utilizing genes from halophytes like Atriplex for genetic engineering purposes in other crops and suggests the feasibility of applying similar techniques within Atriplex itself to modify its metabolic profile. Metabolic engineering can target rate-limiting steps in biosynthetic pathways, block competing pathways, or alter regulatory genes to increase the yield of desired metabolites mdpi.comjyoungpharm.org. Techniques like Agrobacterium-mediated transformation and CRISPR/Cas9 gene editing are powerful tools for achieving these genetic modifications frontiersin.orgjyoungpharm.org.
Future Research Directions in Atriplex Chemical Biology
Elucidation of Novel Biosynthetic Pathways for Unique Atriplex Metabolites
The chemical diversity of Atriplex is vast, encompassing phenolics, triterpenes, steroids, phytoecdysteroids, and triterpene saponins (B1172615). nih.gov While numerous metabolites have been identified, the enzymatic pathways responsible for their synthesis are not fully understood. Future research must prioritize the elucidation of these novel biosynthetic pathways.
For instance, a plausible biogenesis pathway for two unique fatty acids, (9E)-methyl-8,11,12-trihydroxyoctadec-9-enoate and (9E)-8,11,12-trihydroxyoctadecenoic acid, isolated from Atriplex inflata, has been proposed based on the biosynthesis of hydroxylated arachidonic acid and its derivatives. nih.govcapes.gov.br However, the specific enzymes catalyzing these transformations remain unknown. Advanced techniques in functional genomics, such as transcriptomics and proteomics, coupled with gene silencing and heterologous expression, will be instrumental in identifying and characterizing the genes and enzymes involved. mdpi.com Understanding these pathways is not only fundamental to plant biochemistry but also opens the door to metabolic engineering for enhanced production of valuable compounds. nih.gov
Key research questions in this area include:
What are the key enzymes and genetic regulators controlling the production of unique flavonoids, terpenoids, and alkaloids in different Atriplex species?
How do environmental stressors, such as salinity and drought, influence the expression of genes in these biosynthetic pathways and the resulting metabolite profiles?
Can we reconstruct these biosynthetic pathways in microbial hosts for scalable and sustainable production of high-value Atriplex compounds? nih.gov
Advanced Mechanistic Studies of Bioactive Compound Interactions at the Molecular Level
Many compounds isolated from Atriplex exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects. nih.govnih.gov However, the precise molecular mechanisms underlying these activities often remain superficial. Future investigations should employ advanced techniques to dissect these interactions at the molecular level.
Molecular docking studies have provided initial insights into the binding affinities of Atriplex compounds with therapeutic targets. For example, compounds from Atriplex leucoclada have shown high binding affinities to COX-1 and COX-2 enzymes, suggesting a basis for their anti-inflammatory effects. nih.gov Similarly, in silico studies of compounds from Atriplex nitens and Atriplex halimus have predicted interactions with enzymes like urease and various phosphatases. dergipark.org.trmdpi.comdergipark.org.tr
To move beyond predictive models, future research should incorporate:
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the three-dimensional structures of Atriplex compounds bound to their protein targets, providing a detailed view of the binding interactions. frontiersin.org
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): To quantify the binding kinetics and thermodynamics of these interactions, offering a deeper understanding of binding affinity and specificity.
Cellular thermal shift assays (CETSA): To confirm target engagement within a cellular context.
These advanced mechanistic studies will be crucial for validating therapeutic targets and guiding the rational design of more potent and selective drug candidates based on Atriplex natural products. mdpi.comsemanticscholar.org
Development and Application of Integrated Multi-Omics Approaches
To gain a holistic understanding of the chemical biology of Atriplex, it is essential to move beyond single-discipline studies and embrace integrated multi-omics approaches. nih.gov Combining genomics, transcriptomics, proteomics, and metabolomics will provide a comprehensive view of how genetic information is translated into the complex chemical phenotypes observed in these plants. 59.160.153mdpi.comfrontiersin.org
An integrated omics approach can:
Connect genes to metabolites: By correlating gene expression profiles (transcriptomics) with metabolite profiles (metabolomics), researchers can identify candidate genes involved in specific biosynthetic pathways. mdpi.comnih.gov
Understand regulatory networks: Integrating proteomic data can reveal post-transcriptional and post-translational regulatory mechanisms that control metabolic fluxes. mdpi.com
Elucidate stress response mechanisms: Multi-omics can uncover how Atriplex species adapt their metabolism and physiology to survive in harsh environments, providing valuable insights for developing stress-tolerant crops. mdpi.com
Recent studies have begun to apply these approaches to other plants, demonstrating their power in dissecting complex traits. nih.govmdpi.com The application of spatial omics technologies, which provide spatial resolution for transcriptomic, proteomic, and metabolomic data, could further enhance our understanding of tissue-specific metabolism and compound localization within the plant. umcutrecht.nl The development of robust bioinformatics platforms and data integration strategies will be critical for analyzing and interpreting the large datasets generated by these multi-omics studies. frontiersin.org
Exploration of Sustainable Extraction and Production Technologies for Atriplex Constituents
The translation of research findings on Atriplex compounds into practical applications requires the development of efficient, scalable, and sustainable methods for their extraction and production. Traditional extraction methods often rely on large volumes of organic solvents and may not be environmentally friendly.
Future research should focus on "green" extraction technologies, such as:
Microwave-Assisted Extraction (MAE): This technique has been shown to be effective for extracting phenolic compounds from Atriplex mollis and other halophytes, offering higher yields in shorter times with less solvent consumption. mdpi.comsciforum.netmdpi.com
Ultrasound-Assisted Extraction (UAE): UAE is another promising green technique that has been successfully applied to extract phenolic compounds from various halophytes. scielo.br
Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent offers a clean and tunable extraction method that can selectively isolate different classes of compounds.
Beyond extraction from plant biomass, biotechnological production methods offer a sustainable alternative. This could involve:
Plant cell and tissue culture: Cultivating Atriplex cells or tissues in bioreactors could provide a controlled and continuous source of specific metabolites.
Metabolic engineering in microbial hosts: As discussed in section 9.1, once the biosynthetic pathways are elucidated, the responsible genes can be transferred to microorganisms like yeast or bacteria for large-scale fermentation-based production. nih.gov
Phytoremediation and valorization: Some Atriplex species are known to accumulate heavy metals, offering potential for phytoremediation of contaminated soils. mdpi.com Research into the valorization of this biomass after remediation could lead to a circular economy approach, where valuable compounds are extracted from plants used for environmental cleanup.
The development of these sustainable technologies is crucial for the economic viability and environmental responsibility of harnessing the chemical potential of Atriplex. researchgate.netfrontiersin.orgnih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
